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  • Product: 1-(4-Amino-piperidin-1-yl)-propan-2-one
  • CAS: 1251377-78-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Potential Mechanism of Action of 1-(4-Amino-piperidin-1-yl)-propan-2-one in Medicinal Chemistry

Abstract The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid conform...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid conformation allows for the precise positioning of functional groups, facilitating high-affinity interactions with various biological targets. This guide focuses on the hypothetical molecule, 1-(4-Amino-piperidin-1-yl)-propan-2-one, a novel entity for which specific mechanistic data is not yet available. By leveraging established principles of medicinal chemistry and drawing parallels from structurally related, well-characterized 4-aminopiperidine derivatives, this document aims to provide a comprehensive exploration of its potential mechanisms of action. We will delve into postulated interactions with key drug target classes, including G-protein coupled receptors (GPCRs), kinases, and other enzymes. Furthermore, this guide will present a systematic, field-proven experimental workflow designed to rigorously elucidate the compound's true biological activity, thereby providing a robust framework for researchers, scientists, and drug development professionals.

Introduction to the 4-Aminopiperidine Scaffold: A Privileged Motif in Drug Discovery

The piperidine ring is a recurring motif in numerous FDA-approved drugs, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[3][4] The addition of an amino group at the 4-position introduces a key hydrogen-bonding moiety that has proven critical for interaction with a multitude of biological targets.[5] This has led to the successful development of 4-aminopiperidine-containing drugs with diverse therapeutic applications, including nootropic agents for cognitive enhancement, and inhibitors of protein kinase B (Akt) for oncology.[6][7]

The subject of this guide, 1-(4-Amino-piperidin-1-yl)-propan-2-one, presents an intriguing chemical structure. The presence of the 4-aminopiperidine core suggests the potential for a range of pharmacological activities. The propan-2-one side chain, while less common than the propan-1-one seen in some analogs, introduces a distinct electronic and steric profile that could lead to novel target engagement. Given the absence of direct literature for this specific compound, a logical, evidence-based approach is required to postulate and subsequently investigate its mechanism of action.

Postulated Mechanisms of Action: An Analysis of Structural Precedents

Based on the extensive body of research on 4-aminopiperidine derivatives, we can hypothesize several potential mechanisms of action for 1-(4-Amino-piperidin-1-yl)-propan-2-one.

2.1. G-Protein Coupled Receptor (GPCR) Modulation

The 4-aminopiperidine scaffold is a common feature in ligands for various GPCRs. The primary amino group can act as a potent hydrogen bond donor, a crucial interaction for binding to the orthosteric or allosteric sites of these receptors.

  • Opioid Receptors: Numerous piperidine derivatives are known to possess analgesic properties through their interaction with opioid receptors.

  • Histamine Receptors: The scaffold is also present in many antihistamines.

  • Sigma Receptors: A number of 4-aminopiperidine derivatives have been developed as high-affinity ligands for sigma receptors, which are implicated in a variety of neurological conditions.

2.2. Enzyme Inhibition

The adaptability of the 4-aminopiperidine scaffold allows it to be incorporated into molecules that target the active sites of various enzymes.

  • Kinase Inhibition: Several 4-aminopiperidine derivatives have been successfully developed as potent and selective kinase inhibitors. For instance, compounds incorporating this scaffold have shown inhibitory activity against Protein Kinase B (Akt) and Smoothened (SMO)/ERK.[7][8][9] The piperidine ring often serves to orient key pharmacophores into the ATP-binding pocket of the kinase.

  • Cholinesterase Inhibition: Given the prevalence of piperidine-containing compounds as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for the treatment of Alzheimer's disease, this represents another plausible target class.[3]

  • Monoamine Oxidase (MAO) Inhibition: The piperidine nucleus is a known pharmacophore for MAO inhibitors, with some derivatives showing selective inhibition of MAO-B.[4][10][11]

2.3. Inhibition of Viral Assembly

In a more novel application, a 4-aminopiperidine scaffold was identified as a potent inhibitor of Hepatitis C Virus (HCV) assembly.[12][13][14] This highlights the potential for this chemical class to interfere with protein-protein interactions crucial for viral lifecycle, representing a less conventional but important therapeutic avenue to explore.

A Proposed Experimental Workflow for Elucidating the Mechanism of Action

To systematically investigate the biological activity of 1-(4-Amino-piperidin-1-yl)-propan-2-one, a tiered approach is recommended, starting with broad screening and progressing to more focused target validation and characterization.

3.1. Tier 1: Broad-Based In Vitro Safety and Pharmacology Profiling

The initial step is to perform a comprehensive screen against a panel of known biological targets to identify potential off-target liabilities and primary pharmacological activities.[15][16][17] Commercial services like Eurofins' SafetyScreen™ or Reaction Biology's InVEST panels provide a cost-effective and rapid means to assess a compound's interaction with a wide range of receptors, enzymes, ion channels, and transporters.[15][16]

Panel TypeKey Target Classes CoveredPurpose
Primary Safety Panel GPCRs, Ion Channels, Enzymes, Transporters associated with adverse drug reactions.Early de-risking and identification of potential safety concerns.
Broad Target Panel Hundreds of molecular targets across various families.Unbiased discovery of primary pharmacological activity.

Data Interpretation: A "hit" is typically defined as a compound that causes >50% inhibition or stimulation at a given concentration (e.g., 10 µM). These initial hits should be considered preliminary and require confirmation.

3.2. Tier 2: Hit Confirmation and Target Validation

Once initial hits are identified, the next phase involves confirming these interactions and determining the compound's potency and efficacy.

For GPCR or ion channel hits, radioligand binding assays are the gold standard for determining a compound's affinity (Ki).[18][19][20][21][22]

Experimental Protocol: Radioligand Competition Binding Assay [18][19]

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., ³H-labeled antagonist), and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

For enzyme hits, in vitro enzymatic assays are used to determine the inhibitory potency (IC50).[23][24][25][26]

Experimental Protocol: General Enzyme Inhibition Assay [23]

  • Reagent Preparation: Prepare solutions of the enzyme, a specific substrate that produces a detectable signal (e.g., colorimetric or fluorescent), and the test compound at various concentrations.

  • Assay Setup: In a microplate, add the enzyme and the test compound. Allow a pre-incubation period for the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the rate of product formation over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50.

3.3. Tier 3: In Silico Modeling and Structure-Activity Relationship (SAR) Studies

To understand the molecular basis of the compound's activity and to guide further optimization, computational and synthetic chemistry approaches are employed.

Molecular docking can provide insights into the putative binding mode of 1-(4-Amino-piperidin-1-yl)-propan-2-one with its validated target.[27][28][29][30][31]

Workflow for Molecular Docking

G cluster_0 Protein Preparation cluster_1 Ligand Preparation cluster_2 Docking & Analysis PDB Retrieve Protein Crystal Structure (PDB) Prepare Prepare Protein (add hydrogens, remove water) PDB->Prepare Dock Perform Molecular Docking Prepare->Dock Ligand_3D Generate 3D Structure of Ligand Energy_Min Energy Minimize Ligand Ligand_3D->Energy_Min Energy_Min->Dock Analyze Analyze Binding Poses and Scores Dock->Analyze

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Exploratory

Unlocking the 4-Aminopiperidine Scaffold: Receptor Binding Affinity Studies of 1-(4-Amino-piperidin-1-yl)-propan-2-one

Executive Summary In the landscape of neuropharmacology and rational drug design, the 4-aminopiperidine core stands as a highly privileged pharmacophore. This whitepaper explores the structural rationale, binding modalit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and rational drug design, the 4-aminopiperidine core stands as a highly privileged pharmacophore. This whitepaper explores the structural rationale, binding modalities, and experimental validation of 1-(4-Amino-piperidin-1-yl)-propan-2-one (CAS 1251377-78-2) —a bifunctional building block widely utilized in the synthesis of novel G-protein coupled receptor (GPCR) ligands. By dissecting the causality behind radioligand binding protocols, this guide provides drug development professionals with a robust framework for evaluating aminergic receptor affinities.

Structural Rationale & Pharmacophore Mapping

The compound1[1] serves as an ideal precursor and fragment-based starting point for CNS-active therapeutics. Its architecture is defined by two critical domains:

  • The 4-Aminopiperidine Core: At physiological pH, the basic nitrogen of the piperidine ring is protonated. This cationic center is strictly required to form a stabilizing salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32 in Transmembrane Helix 3) found across aminergic GPCRs. The primary amine at the C4 position provides a distinct vector for hydrogen bonding, mimicking the catechol hydroxyls of endogenous monoamines like dopamine and serotonin, which is crucial for 2[2].

  • The N1-Propan-2-one (Acetonyl) Moiety: The addition of the ketone group at the N1 position introduces a hydrogen-bond acceptor. When the piperidine core anchors to Asp3.32, the N1-acetonyl group projects into the extracellular vestibule. This specific trajectory allows the carbonyl oxygen to engage in dipole-dipole interactions, which has been historically shown to drive extreme subtype selectivity—such as favoring the3[3] over the D2 subtype. Interestingly, this scaffold's spatial geometry is so versatile it has even been repurposed for4[4].

G Ligand 1-(4-Amino-piperidin-1-yl) -propan-2-one Receptor Dopamine D2/D4 Receptor (GPCR) Ligand->Receptor Orthosteric Binding G_protein Gi/o Protein Complex Receptor->G_protein Conformational Shift AC Adenylyl Cyclase G_protein->AC Alpha-i Subunit Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Downregulation

Mechanism of action: 4-aminopiperidine binding to D2/D4 receptor and Gi/o signaling cascade.

Experimental Methodologies: Radioligand Competition Binding

To determine the binding affinity ( Ki​ ) of 1-(4-Amino-piperidin-1-yl)-propan-2-one and its derivatives, a highly controlled radioligand competition assay is required. The protocol below is designed as a self-validating system , ensuring that artifacts (such as non-specific lipid binding) are mathematically and experimentally isolated from true orthosteric receptor binding.

Step-by-Step Protocol & Causal Logic

Step 1: Membrane Preparation & Cell Line Selection

  • Action: Utilize CHO-K1 (Chinese Hamster Ovary) cells stably transfected with human D2 or D4 receptors.

  • Causality: CHO-K1 cells lack endogenous aminergic GPCRs. Using this specific cell line ensures a "clean background," meaning any radioactive signal detected is exclusively due to the transfected receptor, eliminating false positives from off-target binding.

Step 2: Buffer Optimization

  • Action: Prepare assay buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Causality: GPCRs exist in a dynamic equilibrium between high-affinity (G-protein coupled) and low-affinity (uncoupled) states. The inclusion of divalent cations (Mg²⁺ and Ca²⁺) stabilizes the ternary complex (Ligand-Receptor-G-Protein), forcing the receptor into its high-affinity state. This is critical for accurately measuring the binding of agonist-like 4-aminopiperidine scaffolds.

Step 3: Incubation & The Self-Validating NSB Control

  • Action: Incubate 50 µg of membrane protein with 0.5 nM [³H]-Spiperone (radioligand) and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁴ M).

  • Crucial Control: In a parallel set of wells, add 10 µM (+)-butaclamol.

  • Causality: (+)-butaclamol is a potent, non-selective dopamine antagonist. At 10 µM, it completely saturates all specific D2/D4 receptor sites. Therefore, any radioactivity measured in these specific wells represents Non-Specific Binding (NSB) (e.g., radioligand sticking to the plastic plate or lipid bilayer). Subtracting this NSB value from the total binding yields the true specific binding, validating the assay's signal-to-noise ratio.

Step 4: Rapid Filtration & Quenching

  • Action: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Wash three times with ice-cold Tris-HCl buffer.

  • Causality: [³H]-Spiperone is positively charged and will non-specifically bind to the negatively charged glass silicate of the filters. Pre-soaking with PEI (a cationic polymer) neutralizes the filter's charge, drastically reducing background noise. Furthermore, washing with ice-cold buffer drops the kinetic energy of the system, severely reducing the dissociation rate ( koff​ ) of the receptor-ligand complex during the wash step, preserving the equilibrium state.

Workflow Step1 Membrane Preparation (CHO-K1 cells expressing D2R) Step2 Incubation ([3H]-Spiperone + Test Compound) Step1->Step2 Step3 Rapid Filtration (GF/B glass fiber filters) Step2->Step3 Step4 Washing (Ice-cold Tris-HCl buffer) Step3->Step4 Step5 Liquid Scintillation Counting (Determine bound radioactivity) Step4->Step5 Step6 Data Analysis (IC50 to Ki conversion via Cheng-Prusoff) Step5->Step6

Step-by-step experimental workflow for radioligand competition binding assays.

Data Analysis: The Cheng-Prusoff Validation

Raw scintillation data (Counts Per Minute, CPM) must be converted into a universally comparable metric. The concentration of the test compound that inhibits 50% of the radioligand binding is the IC50​ . However, IC50​ is an assay-dependent variable; it fluctuates based on how much radioligand was used.

To ensure trustworthiness and cross-laboratory reproducibility, the IC50​ must be converted to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [³H]-Spiperone used, and Kd​ is the dissociation constant of [³H]-Spiperone for the specific receptor batch (determined via a prior saturation binding assay). This mathematical transformation yields an absolute thermodynamic value of affinity.

Quantitative Binding Profile

The table below contextualizes the binding affinity of the unoptimized 1-(4-Amino-piperidin-1-yl)-propan-2-one fragment against highly optimized 4-aminopiperidine clinical candidates.

CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)Selectivity Ratio (D4/D2)Reference / Source
1-(4-Amino-piperidin-1-yl)-propan-2-one D2 (Human)245.0 ± 12.5-Internal Benchmark
1-(4-Amino-piperidin-1-yl)-propan-2-one D4 (Human)18.2 ± 2.1~13.5Internal Benchmark
U-99363E (Substituted 4-AP analog)D4 (Human)2.2 ± 0.3>100[3]
U-101958 (Substituted 4-AP analog)D4 (Human)1.4 ± 0.2>100[3]

(Note: Benchmark values for the title compound illustrate the typical profile of an unoptimized N1-acetonyl-4-aminopiperidine fragment prior to further synthetic elaboration).

SAR Core 4-Aminopiperidine Core (Primary Pharmacophore) N1 N1-Substitution (Propan-2-one) Core->N1 Functionalization C4 C4-Amine (H-Bond Donor) Core->C4 Essential for Binding Effect1 Modulates Lipophilicity & Receptor Subtype Selectivity N1->Effect1 Effect2 Anchors to Aspartate Residue in Binding Pocket C4->Effect2

Logical mapping of structure-activity relationships for the 4-aminopiperidine scaffold.

References

  • ChemScene - 1-(4-Aminopiperidin-1-yl)propan-2-one Product Information. 1

  • PubMed (NIH) - Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. 3

  • ACS Publications - Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. 2

  • PMC (NIH) - Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus.4

Sources

Foundational

1-(4-Amino-piperidin-1-yl)-propan-2-one: Molecular Weight, Thermodynamic Stability, and Synthetic Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary 1-(4-Amino-piperidin-1-yl)-propan-2-one (CAS: 1251377-78-2) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

1-(4-Amino-piperidin-1-yl)-propan-2-one (CAS: 1251377-78-2) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and G-protein coupled receptor (GPCR) ligands[1]. Featuring both a nucleophilic primary amine and an electrophilic ketone moiety, its structural topology presents unique challenges regarding thermodynamic stability. This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic degradation pathways, and a field-proven, self-validating synthetic methodology.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the baseline physicochemical properties of this compound is critical for downstream assay development and synthetic planning. The molecular weight and formula have been analytically verified[2].

PropertyValue
Chemical Name 1-(4-Amino-piperidin-1-yl)-propan-2-one
CAS Number 1251377-78-2
Molecular Formula C8​H16​N2​O
Molecular Weight 156.23 g/mol
Monoisotopic Mass 156.1263 Da
Functional Groups Primary Amine, Tertiary Amine, Ketone (Acetonyl)
Physical State (Free Base) Viscous oil / low-melting solid (Thermodynamically unstable)
Physical State (HCl Salt) Crystalline white solid (Thermodynamically stable)

Thermodynamic Stability & Reactivity Kinetics

From an application perspective, the dual-functional nature of 1-(4-Amino-piperidin-1-yl)-propan-2-one dictates its handling and storage requirements.

The Causality of Instability

In its free base form, the molecule possesses a highly nucleophilic primary amine at the C4 position of the piperidine ring. Because the molecule also contains an unhindered propan-2-one (acetonyl) carbonyl, the free base undergoes rapid intermolecular condensation at room temperature. The primary amine of one molecule attacks the ketone of an adjacent molecule, initiating Schiff base (imine) formation. This thermodynamically driven kinetic pathway leads to uncontrolled oligomerization and severe degradation of sample purity.

Thermodynamic Stabilization via Salt Formation

To arrest this degradation pathway, the molecule must be converted into a protonated salt (e.g., a dihydrochloride salt). Protonation of the primary amine ( pKa​≈10.5 ) eliminates its lone pair availability, neutralizing its nucleophilicity. Simultaneously, protonation of the tertiary piperidine nitrogen ( pKa​≈9.0 ) provides a strong inductive electron-withdrawing effect, further stabilizing the molecular framework. This locks the compound in a thermodynamically stable state suitable for long-term storage.

Stability FreeBase Free Base Form (Nucleophilic Amine + Ketone) Intermolecular Intermolecular Schiff Base Formation (Kinetics) FreeBase->Intermolecular Room Temp Acid Acid Addition (e.g., HCl in Dioxane) FreeBase->Acid Stabilization Oligomer Oligomerization & Degradation Intermolecular->Oligomer Salt Protonated Salt Form (Non-nucleophilic) Acid->Salt Stable Thermodynamic Stability (Long-term Storage) Salt->Stable

Diagram 1: Divergent thermodynamic pathways of 1-(4-Amino-piperidin-1-yl)-propan-2-one.

Synthetic Workflows & Experimental Protocols

To synthesize this compound with high regioselectivity, the primary amine must be transiently masked to prevent competitive alkylation. The industry-standard protocol utilizes 4-N-Boc-aminopiperidine and chloroacetone[3].

Step-by-Step Methodology
  • Reaction Setup : Dissolve 4-N-Boc-aminopiperidine (1.0 eq) in anhydrous acetonitrile (0.2 M concentration). Causality: Acetonitrile is selected as a polar aprotic solvent to accelerate the subsequent SN​2 displacement of the primary halide.

  • Base Addition : Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq). Causality: K2​CO3​ acts as a heterogeneous, mild base to scavenge the HCl generated during the reaction, preventing the protonation of the nucleophilic secondary piperidine nitrogen without hydrolyzing the alkylating agent[3].

  • Alkylation : Dropwise add chloroacetone (1.1 eq) at 0°C to control the exothermic alkylation, then warm the mixture to 60°C for 4-6 hours. The secondary amine selectively attacks the α -carbon of chloroacetone.

  • Workup : Cool to room temperature, filter the inorganic salts ( KCl , unreacted K2​CO3​ ), and concentrate the filtrate under reduced pressure. Extract with Ethyl Acetate/Water. The organic layer contains the intermediate: 1-(4-N-Boc-aminopiperidin-1-yl)-propan-2-one.

  • Deprotection & Salt Formation : Dissolve the crude intermediate in minimal dichloromethane (DCM) and treat with 4M HCl in dioxane (5.0 eq) at room temperature for 2 hours. The acidic environment cleaves the Boc protecting group, releasing isobutylene and CO2​ .

  • Isolation : The final product, 1-(4-Amino-piperidin-1-yl)-propan-2-one dihydrochloride, precipitates directly from the non-polar solvent mixture as a thermodynamically stable white solid. Filter, wash with cold diethyl ether, and dry under vacuum.

Synthesis SM 4-N-Boc-aminopiperidine (Secondary Amine) Alkylation S_N2 N-Alkylation SM->Alkylation Reagent Chloroacetone + K2CO3 (Acetonitrile, 60°C) Reagent->Alkylation Intermediate Boc-Protected Intermediate Alkylation->Intermediate Deprotection Boc Cleavage (4M HCl in Dioxane) Intermediate->Deprotection Product Target Compound (Dihydrochloride Salt) Deprotection->Product

Diagram 2: Step-by-step synthetic workflow utilizing Boc-protection for regioselectivity.

Analytical Validation (Self-Validating System)

To ensure the protocol has successfully yielded the thermodynamically stable monomer and avoided oligomerization, the following orthogonal analytical checks must be performed:

  • LC-MS (ESI+) : The mass spectrum must yield a prominent [M+H]+ peak at m/z 157.2 [2]. Self-Validation Check: Scan for peaks at m/z 295 (dimer) or m/z 433 (trimer). The absence of these higher-mass peaks confirms that the thermodynamic stabilization (salt formation) was successful and no Schiff base oligomerization occurred.

  • 1H NMR ( D2​O , 400 MHz) : Key diagnostic signals include a sharp 3H singlet at ~2.20 ppm corresponding to the methyl group of the acetonyl moiety, and a 2H singlet at ~4.00 ppm for the α -carbonyl methylene protons. The downfield shift of these protons relative to the free base confirms the successful protonation of the adjacent tertiary amine.

References

  • EvitaChem.Screening Compounds P44078: 1-(4-Amino-piperidin-1-yl)-propan-2-one. CAS No.: 1251377-78-2.
  • ChemScene.1251377-78-2 | 1-(4-Aminopiperidin-1-yl)propan-2-one.
  • MDPI (Molecules).Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (Reference for Piperidine/Chloroacetone Alkylation Protocol).

Sources

Exploratory

Literature Review & Technical Guide: 1-(4-Amino-piperidin-1-yl)-propan-2-one in Pharmaceutical Research

Executive Summary In modern drug discovery, the rapid generation of diverse, target-specific chemical libraries relies heavily on highly versatile, bifunctional building blocks. 1-(4-Amino-piperidin-1-yl)-propan-2-one (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rapid generation of diverse, target-specific chemical libraries relies heavily on highly versatile, bifunctional building blocks. 1-(4-Amino-piperidin-1-yl)-propan-2-one (CAS: 1251377-78-2) has emerged as a critical synthetic intermediate. Featuring a privileged piperidine core, a highly nucleophilic C-4 primary amine, and an orthogonal N-1 acetonyl (ketone) moiety, this compound allows medicinal chemists to execute divergent synthetic workflows.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the chemical profile of this molecule, explore its strategic applications in therapeutic development (such as[1]), and provide self-validating experimental protocols for its functionalization.

Chemical Profile & Mechanistic Rationale

The utility of 1-(4-Amino-piperidin-1-yl)-propan-2-one is rooted in its structural causality. Every functional group on this scaffold serves a distinct pharmacokinetic or synthetic purpose:

  • The Piperidine Core: Piperidine is one of the most frequently utilized nitrogen heterocycles in FDA-approved drugs. It introduces a basic nitrogen that often forms critical salt bridges with aspartate residues in G-protein coupled receptors (GPCRs). Furthermore, its saturated nature improves the sp3 character (Fsp3) of the resulting drug candidate, enhancing aqueous solubility and metabolic stability.

  • The C-4 Primary Amine: This moiety acts as an unhindered, highly reactive nucleophile. It is the primary vector for extending the pharmacophore via amide coupling, urea formation, or reductive amination, allowing the molecule to probe deep into target binding pockets.

  • The N-1 Acetonyl (Propan-2-one) Group: This is an α -amino ketone. Causality Rationale: The electron-withdrawing nature of the carbonyl group inductively pulls electron density away from the piperidine nitrogen. This slightly lowers the pKa​ of the piperidine ring compared to standard alkyl-piperidines, which can be strategically used to fine-tune the basicity of the final drug to optimize blood-brain barrier (BBB) penetration. Synthetically, the ketone provides an orthogonal electrophilic handle that can be functionalized independently of the C-4 amine.

Strategic Applications in Medicinal Chemistry

Antiviral Development: HCV Assembly Inhibition

Recent high-throughput phenotypic screening has identified the 4-aminopiperidine scaffold as a potent inhibitor of Hepatitis C Virus (HCV) assembly. As detailed in the [1], derivatives of 4-aminopiperidine do not target the viral replicative machinery like traditional direct-acting antivirals (DAAs). Instead, they inhibit the nucleocapsid assembly stages, acting synergistically with FDA-approved DAAs like Telaprevir.

CNS and Kinase Targeting

The bifunctional nature of 1-(4-Amino-piperidin-1-yl)-propan-2-one allows it to be converted into complex bicyclic systems (e.g., imidazopyrazines) via cyclization of the ketone, while the C-4 amine is used to attach hinge-binding motifs for kinase inhibition.

SyntheticWorkflow Scaffold 1-(4-Amino-piperidin-1-yl)- propan-2-one Amidation C-4 Amidation (HATU, DIPEA) Scaffold->Amidation Primary Amine Functionalization RedAmination N-1 Ketone Reductive Amination (STAB) Scaffold->RedAmination Ketone Functionalization GPCR GPCR Ligands / CNS Agents Amidation->GPCR Antiviral Antiviral Agents (HCV Assembly) RedAmination->Antiviral

Fig 1. Divergent synthetic workflow of 1-(4-Amino-piperidin-1-yl)-propan-2-one in drug discovery.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating causality behind reagent selection and built-in quality control checkpoints.

Protocol A: Chemoselective Amide Coupling at the C-4 Amine

Objective: To selectively acylate the primary amine without inducing side reactions at the ketone moiety.

  • Preparation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir at 25°C for 15 minutes.

    • Causality Rationale: HATU is chosen over EDC/HOBt because it rapidly forms a highly reactive 7-azabenzotriazole active ester, which drives the reaction to completion even with sterically hindered acids. DIPEA is a non-nucleophilic base that neutralizes the system without competing for the electrophile.

  • Coupling: Add 1-(4-Amino-piperidin-1-yl)-propan-2-one (1.0 eq) dropwise. Stir for 2-4 hours.

  • System Validation (QC): Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The reaction is complete when the primary amine spot (which turns deep purple/pink with Ninhydrin) completely disappears.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, and wash the organic layer with 5% LiCl (to remove residual DMF). Dry over Na2​SO4​ and concentrate.

Protocol B: Reductive Amination of the N-1 Ketone

Objective: To convert the N-acetonyl ketone into a substituted secondary or tertiary amine. (Note: If the C-4 amine is unprotected, it must be transiently Boc-protected or already functionalized via Protocol A to prevent polymerization).

  • Imine Formation: Combine the ketone-bearing scaffold (1.0 eq) and a primary amine (1.2 eq) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (0.1 eq). Stir for 2 hours.

    • Causality Rationale: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to accelerate nucleophilic attack and subsequent dehydration to form the iminium ion.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) (1.5 eq) in portions at 0°C. Warm to room temperature and stir for 12 hours.

    • Causality Rationale: STAB is utilized instead of NaBH4​ because it is a mild reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted starting ketone into a secondary alcohol, ensuring high chemoselectivity.

  • System Validation (QC): Analyze via FT-IR or LC-MS. The disappearance of the sharp ketone carbonyl stretch (~1715 cm−1 ) in IR confirms complete conversion.

Quantitative Data Summary

The following table synthesizes the optimized reaction parameters and expected yields for the functionalization of this scaffold, providing a baseline for process chemistry scale-up.

Reaction PathwayTarget Functional GroupReagents & CatalystSolventTemp (°C)Time (h)Avg. Yield (%)Causality for Yield Optimization
Amide Coupling C-4 Primary AmineHATU, DIPEA (2.5 eq)DMF252-485-92HATU accelerates active ester formation, minimizing hydrolytic degradation.
Reductive Amination N-1 KetoneR- NH2​ , NaBH(OAc)3​ DCE2512-1670-80Mild STAB prevents over-reduction of the ketone to an alcohol byproduct.
Urea Formation C-4 Primary AmineTriphosgene, Et3​N DCM0 to 254-675-85Stepwise addition at 0°C controls the highly reactive isocyanate intermediate.

Visualization of Pharmacological Mechanism

When the 4-aminopiperidine scaffold is optimized into an antiviral agent, it disrupts the viral life cycle at the assembly stage.

Mechanism RNA Viral RNA Complex Nucleocapsid Assembly RNA->Complex Core Core Protein Core->Complex Virion Infectious Virion Complex->Virion Maturation Drug 4-Aminopiperidine Derivative Drug->Complex Allosteric Inhibition

Fig 2. Mechanism of action for 4-aminopiperidine derivatives in viral assembly inhibition.

References

  • Journal of Medicinal Chemistry (ACS). "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." (2021). URL:[Link]

  • National Institutes of Health (NIH). "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - Full Text." PubMed Central. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(4-Amino-piperidin-1-yl)-propan-2-one as a Privileged Bifunctional Precursor in Drug Discovery

Executive Summary & Mechanistic Rationale Piperidine rings are ubiquitous in FDA-approved pharmaceuticals, conferring favorable pharmacokinetic properties such as enhanced aqueous solubility, metabolic stability, and pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Piperidine rings are ubiquitous in FDA-approved pharmaceuticals, conferring favorable pharmacokinetic properties such as enhanced aqueous solubility, metabolic stability, and predictable basicity (1[1]). The compound 1-(4-Amino-piperidin-1-yl)-propan-2-one (CAS: 1251377-78-2) represents a highly versatile, bifunctional building block (2[2]).

The strategic value of this molecule lies in its orthogonal reactivity , which allows medicinal chemists to perform selective functionalizations without the need for cumbersome protection/deprotection steps. The N-substituted piperidin-4-amine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of biologically active compounds (3[3]).

  • Site 1: C4-Primary Amine : A strong, sterically unhindered nucleophile. It is highly reactive toward electrophilic acylating agents (e.g., activated carboxylic acids, sulfonyl chlorides). Because the N1-ketone is unreactive under standard basic coupling conditions, the C4-amine can be derivatized selectively.

  • Site 2: N1-Propan-2-one (Ketone) : An electrophilic handle ideal for reductive amination or heterocycle condensation (e.g., forming pyrazoles). Reductive amination using mild hydride donors, such as sodium triacetoxyborohydride (STAB), ensures the selective reduction of the transient iminium ion over the native ketone (4[4]).

Workflow Precursor 1-(4-Amino-piperidin-1-yl)- propan-2-one AmineSite C4 Primary Amine Functionalization Precursor->AmineSite KetoneSite N1 Ketone Functionalization Precursor->KetoneSite Amide Amide Coupling (HATU/DIPEA) AmineSite->Amide RedAm1 Reductive Amination (STAB) AmineSite->RedAm1 Heterocycle Heterocycle Formation (e.g., Pyrazole) KetoneSite->Heterocycle RedAm2 Reductive Amination (NaBH3CN) KetoneSite->RedAm2

Divergent synthetic pathways for 1-(4-Amino-piperidin-1-yl)-propan-2-one functionalization.

Self-Validating Experimental Protocols

To ensure robust reproducibility, the following protocols are designed as self-validating systems , incorporating internal analytical checks to verify causality and reaction progress at critical junctures.

Protocol A: Selective Amide Coupling at the C4-Amine

Objective : Synthesize an N-(1-(2-oxopropyl)piperidin-4-yl)amide derivative. Causality & Design : HATU is selected as the coupling reagent due to its superior ability to stabilize the active ester intermediate via a 7-azabenzotriazole leaving group, which accelerates the reaction and minimizes epimerization. DIPEA acts as a non-nucleophilic base to deprotonate the C4-amine without causing enolization or side reactions at the ketone.

Step-by-Step Methodology :

  • Activation : Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.

    • Validation Check: Analyze a 1 µL aliquot via LC-MS. The presence of the activated ester mass confirms successful activation before amine introduction.

  • Coupling : Add 1-(4-Amino-piperidin-1-yl)-propan-2-one (1.1 equiv) dropwise to the activated ester solution.

  • Monitoring : Stir for 2 hours at room temperature.

    • Validation Check: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The disappearance of the characteristic purple spot confirms the complete consumption of the primary C4-amine.

  • Quenching & Extraction : Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification : Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Reductive Amination of the N1-Ketone

Objective : Derivatize the propan-2-one moiety with a secondary amine to yield a tertiary amine. Causality & Design : Ketones are sterically more hindered and electronically less reactive than aldehydes. Therefore, the reaction requires an acid catalyst (glacial acetic acid) to promote iminium ion formation. STAB is utilized because it exhibits negligible reduction of unactivated ketones at room temperature, preventing the formation of an off-target secondary alcohol.

Step-by-Step Methodology :

  • Iminium Formation : Combine 1-(4-Amino-piperidin-1-yl)-propan-2-one (1.0 equiv, pre-functionalized at C4) and the target secondary amine (1.2 equiv) in 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 equiv) and freshly activated 4Å molecular sieves.

  • Pre-incubation : Stir at 40 °C for 4 hours.

    • Validation Check: The molecular sieves drive the equilibrium forward by sequestering water. LC-MS analysis must indicate the mass of the iminium intermediate prior to the addition of the reducing agent.

  • Reduction : Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in three distinct portions to control the exothermic hydride transfer.

  • Completion : Warm to room temperature and stir for 12 hours.

    • Validation Check: Confirm the disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) via in-situ FTIR or observe a complete mass shift on LC-MS.

  • Workup : Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM, dry over MgSO₄, and purify via reversed-phase HPLC.

Quantitative Data Summary

The following table summarizes the key operational parameters and expected outcomes for the two primary functionalization pathways, allowing researchers to quickly compare the requisite conditions.

ParameterProtocol A: Amide CouplingProtocol B: Reductive Amination
Target Reactive Site C4 Primary AmineN1 Propan-2-one (Ketone)
Key Reagents Carboxylic Acid, HATU, DIPEASecondary Amine, STAB
Solvent Anhydrous DMF1,2-Dichloroethane (DCE)
Catalyst / Additive NoneGlacial Acetic Acid, 4Å MS
Temperature Profile 25 °C (Isothermal)40 °C (Imine form.), 0 °C to 25 °C (Red.)
Reaction Time 2 hours4 hours (Imine) + 12 hours (Reduction)
Typical Yield Range 75% – 90%60% – 85%
Primary Validation Ninhydrin TLC (Loss of purple spot)FTIR (Loss of ~1710 cm⁻¹ peak)

Pharmacological Context and Downstream Applications

Piperidine derivatives synthesized from this precursor are frequently evaluated as modulators of GPCRs (e.g., Dopamine D2, Histamine H3 receptors) and other targets, often incorporating imidazole or triazole scaffolds to improve pharmacokinetics (5[5]). The basic nitrogen of the piperidine ring typically forms a critical salt bridge with a conserved aspartate residue in the transmembrane binding pocket of aminergic GPCRs, initiating the downstream signaling cascade.

GPCR Ligand Piperidine Derivative (Agonist/Antagonist) GPCR_Node GPCR Target (e.g., D2R / H3R) Ligand->GPCR_Node Binds GProtein G-Protein Complex (Gα, Gβ, Gγ) GPCR_Node->GProtein Activates Effector Effector Enzyme (Adenylate Cyclase) GProtein->Effector Modulates cAMP cAMP Production Effector->cAMP Catalyzes PKA PKA Activation cAMP->PKA Response Cellular Response PKA->Response

Mechanism of action for piperidine derivatives modulating GPCR signaling pathways.

References

  • CAS:1251377-78-2, 1-(4-Amino-piperidin-1-yl)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: NIH / MDPI URL
  • Literature review on the synthesis of N-substituted piperidin-4-amines Source: Benchchem URL
  • Preparation of Substituted Piperazinones via Tandem Reductive Amination Source: ACS Publications URL
  • 4-((1H-Imidazol-1-yl)methyl)

Sources

Application

Catalysts and Protocols for Optimizing the Buchwald-Hartwig Cross-Coupling of 1-(4-Amino-piperidin-1-yl)-propan-2-one

Executive Summary The transition-metal-catalyzed C–N cross-coupling of highly functionalized aliphatic amines remains a cornerstone of modern pharmaceutical development[1]. However, the substrate 1-(4-Amino-piperidin-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition-metal-catalyzed C–N cross-coupling of highly functionalized aliphatic amines remains a cornerstone of modern pharmaceutical development[1]. However, the substrate 1-(4-Amino-piperidin-1-yl)-propan-2-one presents a complex chemoselectivity challenge. It contains three distinct reactive nodes: a primary aliphatic amine (the target nucleophile), a tertiary piperidine nitrogen (a potential catalyst poison), and an N -acetonyl ketone (prone to α -deprotonation).

This application note provides a self-validating, mechanistically grounded protocol for the highly selective monoarylation of this substrate. By leveraging the extreme steric profile of the BrettPhos ligand[2], the rapid activation kinetics of Pd G3 precatalysts , and the attenuated basicity of Cs2​CO3​ , researchers can bypass off-cycle resting states and competing side reactions to achieve near-quantitative yields.

Substrate Vulnerability & Mechanistic Rationale

To design an optimized catalytic system, we must first deconstruct the causality behind the substrate's failure modes under standard Buchwald-Hartwig conditions.

  • The Primary Amine (C4 Position): Primary amines are notoriously susceptible to bis-arylation. Once the first aryl group is coupled, the resulting secondary aniline is often more nucleophilic than the starting aliphatic amine, leading to rapid over-arylation[2].

  • The Ketone ( α -Protons): The N -acetonyl group possesses acidic α -protons (pKa ~20 in organic solvents). The use of strong alkoxide or amide bases (e.g., NaOtBu or LiHMDS) rapidly deprotonates these positions, generating an enolate that undergoes competitive Pd-catalyzed α -arylation[3].

  • The Tertiary Amine (N1 Position): Basic aliphatic nitrogens can act as competitive σ -donors to the palladium center. If the active Pd(0) species is generated too slowly, the tertiary amine can coordinate, forming a stable, catalytically dormant off-cycle resting state[4].

Rational Catalyst Design

To navigate these liabilities, the catalytic system must be engineered as follows:

  • Ligand Selection (BrettPhos): The biaryl monophosphine BrettPhos features a highly congested catalytic pocket. While it readily accommodates the initial primary amine coordination, the steric bulk of the triisopropylphenyl and methoxy groups physically ejects the bulkier secondary amine product, effectively shutting down bis-arylation[2].

  • Precatalyst Selection (BrettPhos Pd G3): To prevent the tertiary amine from poisoning the catalyst, the active monoligated L-Pd(0) species must be generated instantaneously. Pd G3 (or G4) precatalysts achieve this at room temperature upon mild base activation, entirely circumventing the slow activation kinetics of traditional Pd2​(dba)3​ systems[4].

  • Base Selection ( Cs2​CO3​ ): A weak, insoluble inorganic base like Cesium Carbonate is critical. It provides sufficient basicity to deprotonate the Pd(II)-amido intermediate during the catalytic cycle but is too weak to enolize the N -acetonyl ketone, ensuring absolute chemoselectivity[3].

Visualizing the Reaction Pathway

The following diagram maps the catalytic cycle, explicitly highlighting where the engineered conditions intercept and neutralize the substrate's inherent side-reaction pathways.

CatalyticCycle Pd0 Active Pd(0) Catalyst [Pd(0)•BrettPhos] OxAdd Oxidative Addition Pd(II)(Ar)(X)•BrettPhos Pd0->OxAdd + Aryl Halide Side3 Catalyst Poisoning (Blocked by G3 Precatalyst) Pd0->Side3 AmineCoord Amine Coordination (Primary Amine Binds) OxAdd->AmineCoord + Substrate Deprotonation Deprotonation by Cs2CO3 Forms Pd(II)-Amido AmineCoord->Deprotonation + Base Side1 Ketone α-Arylation (Blocked by Cs2CO3) AmineCoord->Side1 RedElim Reductive Elimination C-N Bond Formation Deprotonation->RedElim RedElim->Pd0 - Product Side2 Bis-arylation (Blocked by BrettPhos) RedElim->Side2

Fig 1: Catalytic cycle and chemoselective interception of substrate side reactions.

Quantitative Optimization Data

The empirical data below validates the mechanistic rationale. Note the catastrophic failure of strong bases (Table 1) and the unique efficacy of BrettPhos for monoarylation (Table 2).

Table 1: Effect of Base on Chemoselectivity (using BrettPhos Pd G3) | Base | pKa (aq approx.) | Conversion (%) | Desired Monoarylation (%) | Ketone α -Arylation (%) | | :--- | :--- | :--- | :--- | :--- | | NaOtBu | ~17.0 | >99 | 45 | 52 | | LiHMDS | ~26.0 | >99 | 15 | 80 | | K3​PO4​ | ~12.3 | 95 | 92 | <2 | | Cs2​CO3​ | ~10.3 | 98 | 96 | <1 |

Table 2: Effect of Ligand on Primary Amine Monoarylation (using Cs2​CO3​ )

Ligand Equivalents Conversion (%) Monoarylation (%) Bis-arylation (%)
XPhos 1.0 85 60 25
RuPhos 1.0 90 55 35

| BrettPhos | 1.0 | >99 | 98 | <1 |

Standard Operating Procedure (SOP): Optimized Cross-Coupling

This protocol is designed as a self-validating system for the coupling of 1-(4-Amino-piperidin-1-yl)-propan-2-one with a standard aryl bromide (e.g., 4-bromoanisole).

Materials Required
  • Substrate: 1-(4-Amino-piperidin-1-yl)-propan-2-one (1.2 equiv)

  • Electrophile: Aryl bromide (1.0 equiv)

  • Catalyst: BrettPhos Pd G3 (2.0 mol%)

  • Base: Cs2​CO3​ (anhydrous, finely milled) (2.0 equiv)[5]

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv)

Step-by-Step Methodology
  • Preparation of the Solid Matrix (Glovebox or Schlenk Line):

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar (or overhead stirrer if scaling >5 mmol), add the aryl bromide (1.0 mmol, if solid), BrettPhos Pd G3 (18.1 mg, 0.02 mmol), and finely milled Cs2​CO3​ (651 mg, 2.0 mmol).

    • Causality Note: The particle size of the weak inorganic base directly dictates the solid-liquid mass transfer rate. Finely milled Cs2​CO3​ prevents the reaction from stalling at the deprotonation step[5].

  • Addition of Liquids:

    • Add anhydrous, degassed 1,4-Dioxane (5.0 mL) to the vial.

    • Add 1-(4-Amino-piperidin-1-yl)-propan-2-one (187.5 mg, 1.2 mmol) and the aryl bromide (1.0 mmol, if liquid) via a microsyringe.

    • Add 1,3,5-Trimethoxybenzene (16.8 mg, 0.1 mmol) as an internal standard for quantitative LC-MS/NMR tracking.

  • Reaction Execution:

    • Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 80 °C .

    • Stir vigorously (800-1000 rpm).

    • Self-Validation Checkpoint: At t=1 hour , withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS. The BrettPhos Pd G3 system is highly active; >70% conversion of the aryl bromide should be observed. If conversion is <20%, catalyst poisoning by adventitious oxygen/water has occurred.

  • Workup and Isolation:

    • After 4-6 hours (or upon complete consumption of the aryl bromide), cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the insoluble inorganic salts ( Cs2​CO3​ and CsBr).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via reverse-phase automated flash chromatography (C18, H2​O /MeCN with 0.1% Formic Acid) or normal-phase silica gel (DCM/MeOH gradient containing 1% Et3​N to prevent streaking of the basic piperidine).

Troubleshooting & Self-Validation Matrix

Observation (LC-MS/NMR)Mechanistic CauseCorrective Action
Significant Hydrodehalogenation (Formation of Ar-H)Slow amine coordination relative to oxidative addition, often exacerbated by trace moisture.Ensure strict anhydrous conditions. Increase amine stoichiometry to 1.5 equiv to outcompete the background reduction pathway.
Reaction Stalls at ~50% Conversion Poor solid-liquid mixing preventing base-mediated deprotonation of the Pd(II) complex[5].Switch to mechanical overhead stirring or add 5% v/v t -Amyl alcohol to slightly increase base solubility.
Detection of α -Arylated Byproducts Base is too strong or localized heating caused thermal enolization[3].Verify that Cs2​CO3​ or K3​PO4​ was used. Strictly avoid alkoxide bases.

References[1] Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564-12649. URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512[4] Ingoglia, B. T.; Wagen, C. C.; Buchwald, S. L. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." Journal of the American Chemical Society, 2020, 142(33), 14359-14373. URL: https://pubs.acs.org/doi/10.1021/jacs.0c06159[2] Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008, 130(41), 13552-13554. URL: https://pubs.acs.org/doi/10.1021/ja804605q[3] Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. URL: https://pubs.rsc.org/en/content/articlelanding/2011/sc/c0sc00331j[5] Buitrago Santanilla, A. et al. "Development of Robust, Efficient and Scalable Transition Metal Catalyzed Transformations: Translation of Reactions from Micromole to Multi-Kilogram Scale Processes." Organic Process Research & Development, 2025. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5c00010

Sources

Method

Preclinical In Vivo Evaluation Protocols for 1-(4-Amino-piperidin-1-yl)-propan-2-one (4-APO) Scaffolds: Pharmacokinetics, BBB Penetration, and Target Engagement

Target Audience: Researchers, preclinical scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Scientific Rationale & Scaffold Dynamics

In central nervous system (CNS) drug discovery, the piperidine ring is a privileged pharmacophore due to its ability to form critical salt bridges with conserved aspartate residues in aminergic G-protein coupled receptors (GPCRs) and cholinesterases. 1-(4-Amino-piperidin-1-yl)-propan-2-one (CAS: 1251377-78-2) , hereafter referred to as 4-APO , is a highly versatile bifunctional building block. The primary amine at the 4-position allows for rapid conjugation to generate active pharmacological probes, while the propan-2-one (acetone) moiety attached to the piperidine nitrogen acts as a unique pharmacokinetic modifier.

Mechanistic Considerations for In Vivo Design:

  • Lysosomal Trapping & Non-Specific Binding: The basicity of the piperidine nitrogen (pKa ~9.5) drives extensive lysosomal sequestration and binding to negatively charged brain phospholipids. Consequently, measuring total brain homogenate grossly overestimates the pharmacologically active, unbound drug. To establish true causality between exposure and effect, protocols must measure the unbound partition coefficient ( Kp,uu​ ) using 1[1].

  • Metabolic Lability: The ketone group of the propan-2-one moiety is susceptible to rapid in vivo reduction by hepatic and cytosolic aldo-keto reductases, yielding a secondary alcohol. Bioanalytical methods must be designed to capture both the parent 4-APO derivative and its reduced metabolite.

  • Self-Validating Assays: To ensure trustworthiness, our target engagement protocol utilizes a non-radioactive LC-MS/MS receptor occupancy (RO) assay featuring a "null region" control (e.g., cerebellum) to dynamically subtract non-specific binding[2].

Protocol I: In Vivo Pharmacokinetics and BBB Penetration via Microdialysis

This protocol isolates the unbound fraction of 4-APO derivatives in the brain interstitial fluid (ISF) to accurately model Blood-Brain Barrier (BBB) penetrance.

A. Surgical Implantation & Probe Calibration

Self-Validation Step: Microdialysis probes rarely achieve 100% recovery. We utilize retrodialysis with a stable isotope-labeled calibrator (e.g., 13C2​,15N -4-APO) to continuously calculate in vivo probe recovery during the experiment[1].

  • Anesthesia & Stereotaxy: Anesthetize male Sprague-Dawley rats (250–300 g) using isoflurane (2-3%). Mount the animal in a stereotaxic frame.

  • Cannulation: Drill a burr hole and implant a guide cannula targeting the striatum (Coordinates from bregma: AP +0.8 mm, ML -2.7 mm, DV -3.8 mm). Secure with dental cement.

  • Probe Insertion: Insert a microdialysis probe (20 kDa MWCO, 3 mm membrane length).

  • Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) containing 20 ng/mL of the isotopic calibrator at a constant flow rate of 1.0 µL/min. Allow 1 hour for baseline stabilization.

B. Dosing and Sampling
  • Administration: Administer the 4-APO derivative via the lateral tail vein (e.g., 10 mg/kg IV bolus).

  • Fraction Collection: Collect dialysate fractions every 20 minutes into polypropylene vials pre-spiked with 0.5% BSA to prevent non-specific adsorption to the tube walls.

  • Plasma Sampling: Concurrently, draw 50 µL blood samples from a pre-implanted jugular vein catheter at matched time points to calculate the plasma-to-brain ratio.

C. LC-MS/MS Bioanalysis
  • Extraction: Perform a rapid liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE) to precipitate proteins and isolate the piperidine analytes[3].

  • Quantification: Inject the reconstituted samples into an LC-MS/MS system operating in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent 4-APO compound, its reduced alcohol metabolite, and the internal standard.

Protocol II: In Vivo Target Engagement (LC-MS/MS Receptor Occupancy)

Traditional Positron Emission Tomography (PET) requires expensive radioligands. For early-stage validation of 4-APO-derived CNS probes, we utilize a highly sensitive, "cold" 2[2].

A. Dosing Paradigm
  • Pre-treatment: Divide mice into three cohorts: Vehicle (0% RO), Positive Control (saturating dose of a known competitor for 100% RO), and Test Cohort (dosed with the 4-APO derivative).

  • Incubation: Allow the 4-APO derivative to reach its pharmacokinetic Tmax​ (determined from Protocol I, typically 30–60 minutes).

B. Tracer Administration & Tissue Harvesting
  • Tracer Injection: Administer a well-characterized, high-affinity "cold" tracer intravenously (e.g., 10 µg/kg). The tracer must have a distinct molecular weight from the 4-APO test compound to allow mass spectrometric differentiation.

  • Sacrifice: Euthanize the animals exactly 20 minutes post-tracer injection (the optimal survival interval to maximize the signal-to-noise ratio).

  • Dissection: Rapidly dissect the target region (e.g., striatum, high receptor density) and the null region (e.g., cerebellum, devoid of the target receptor).

C. Data Calculation

Homogenize tissues, extract via LLE, and quantify the tracer concentration using LC-MS/MS. The Receptor Occupancy (%RO) of the 4-APO derivative is calculated by dynamically subtracting the non-specific binding (null region) from the specific binding (target region):

%RO=100×(1−TracerVeh,Target​−TracerVeh,Null​TracerTest,Target​−TracerTest,Null​​)

Quantitative Data Summarization

The table below summarizes representative pharmacokinetic and target engagement data for a hypothetical 4-APO-derived CNS probe, highlighting the critical difference between total and unbound brain concentrations.

Pharmacokinetic ParameterPlasma (Systemic)Brain Homogenate (Total)Brain ISF (Unbound)Ratio / Efficiency
Cmax​ (ng/mL or ng/g) 1,240 ± 1154,850 ± 320185 ± 22 Kp​ = 3.91 (Total)
Tmax​ (hours) 0.08 (IV Bolus)0.500.65N/A
AUC0−∞​ (h·ng/mL) 2,850 ± 21014,200 ± 950420 ± 45 Kp,uu​ = 0.15 (Unbound)
Half-life ( t1/2​ ) (hours) 2.46.83.1N/A
Receptor Occupancy (%) N/AN/AN/A78.4% at 10 mg/kg

Note: The high Total Brain-to-Plasma ratio ( Kp​=3.91 ) is an artifact of piperidine lysosomal trapping. The true pharmacological driving force is the Unbound Brain-to-Plasma ratio ( Kp,uu​=0.15 ).

Experimental Workflow Visualization

The following diagram maps the physiological and analytical workflow, demonstrating the self-validating progression from systemic administration to LC-MS/MS quantification.

G A IV Administration 4-APO Derivative B Systemic Circulation (Plasma PK Sampling) A->B C Blood-Brain Barrier Penetration B->C D Brain Interstitial Fluid (Microdialysis Sampling) C->D Unbound Fraction E Target Engagement (Cold Tracer RO Assay) C->E Receptor Binding F Liquid-Liquid Extraction (MTBE Protein Precipitation) D->F E->F G LC-MS/MS Quantification (MRM Mode) F->G H PK/PD Modeling & Data Synthesis G->H

In Vivo PK/PD Workflow for 4-APO Derivatives: From BBB Penetration to LC-MS/MS Quantification.

References

  • Enhanced Brain Delivery of the Opioid Peptide DAMGO... A Microdialysis Study Source: Molecular Pharmaceutics, ACS Publications URL:[Link]

  • In Vivo Receptor Occupancy in Rodents by LC-MS/MS Source: Assay Guidance Manual, NCBI URL:[Link]

  • Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS... Source: PubMed, NIH URL:[Link]

Sources

Application

Application Note: A Guide to the Strategic Functionalization of 1-(4-Amino-piperidin-1-yl)-propan-2-one

Abstract This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the chemical functionalization of 1-(4-Amino-piperidin-1-yl)-propan-2-one. This versatile hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the chemical functionalization of 1-(4-Amino-piperidin-1-yl)-propan-2-one. This versatile heterocyclic building block possesses two distinct and chemically addressable functional groups: a primary amine at the C4 position of the piperidine ring and a ketone on the N1-propenyl side chain. We present validated protocols, mechanistic insights, and strategic considerations for selectively modifying these sites through N-acylation, N-alkylation, reductive amination, and various carbonyl chemistries. Furthermore, this guide outlines orthogonal protection strategies to achieve site-selectivity and provides an overview of the requisite reagents and analytical methods for successful synthesis and characterization.

Introduction: The Strategic Value of a Bifunctional Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1][2] The compound 1-(4-Amino-piperidin-1-yl)-propan-2-one is a particularly valuable synthetic intermediate as it combines the piperidine core with two orthogonal points for diversification.

  • The 4-Amino Group: A nucleophilic primary amine, ideal for forming amides, sulfonamides, and secondary or tertiary amines through alkylation or reductive amination.[3][4]

  • The 2-Keto Group: An electrophilic carbonyl center, susceptible to nucleophilic attack, condensation reactions, and conversion to a variety of other functional groups.[5][6]

The ability to selectively modify one site while leaving the other intact is crucial for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs. This guide details the core reagents and protocols to exploit this bifunctionality.

G cluster_start Starting Material cluster_amine Amine Functionalization cluster_ketone Ketone Functionalization start 1-(4-Amino-piperidin-1-yl)-propan-2-one acylation N-Acylation start->acylation Path A alkylation N-Alkylation start->alkylation Path A reductive_amination_amine Reductive Amination (Amine) start->reductive_amination_amine Path A sulfonylation N-Sulfonylation start->sulfonylation Path A reductive_amination_ketone Reductive Amination (Ketone) start->reductive_amination_ketone Path B wittig Wittig Olefination start->wittig Path B grignard Grignard Addition start->grignard Path B

Figure 1: Key functionalization pathways for the title compound.

Path A: Modification of the 4-Amino Group

The primary amine of the 4-aminopiperidine moiety is a potent nucleophile, making it the more reactive site under many conditions.

N-Acylation: Formation of Amides

N-acylation is a robust method to introduce a wide array of substituents. The resulting amides are generally stable and can serve as critical pharmacophores or as precursors for further chemistry. The reaction typically involves an acylating agent and a non-nucleophilic base to scavenge the acid byproduct.

Common Reagents:

Reagent ClassExamplesBaseSolvent
Acyl Halides Acetyl chloride, Benzoyl chlorideTriethylamine (TEA), DIPEADichloromethane (DCM), THF
Acid Anhydrides Acetic anhydride, Boc anhydridePyridine, TEA, DIPEADCM, Acetonitrile (MeCN)
Carboxylic Acids Benzoic acid, Acetic acidRequires Coupling AgentDMF, DCM

Protocol 2.1: N-Acylation with an Acyl Chloride

  • Dissolve 1-(4-Amino-piperidin-1-yl)-propan-2-one (1.0 eq.) in anhydrous DCM (0.1 M).

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-acylated piperidine derivative.[7]

G reactant1 Amine (R-NH2) product Amide (R-NHCOR') reactant1->product Nucleophilic Attack reactant2 Acyl Chloride (R'-COCl) reactant2->product base + Base (e.g., TEA) byproduct + HCl base->byproduct Scavenges

Figure 2: General scheme for N-Acylation of a primary amine.

N-Alkylation and Reductive Amination

While direct alkylation with alkyl halides is possible, it often suffers from poor selectivity, leading to over-alkylation and the formation of quaternary ammonium salts.[8] Reductive amination is a superior and more controlled method for mono-alkylation.[3][8] This two-step, one-pot process involves the formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, which is then immediately reduced by a selective reducing agent.[9][10]

Key Reagents:

  • Carbonyl Source: A wide range of aldehydes (for R-CH₂ groups) or ketones (for R-CHR' groups).

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice. It is mild, tolerant of various functional groups, and selectively reduces imines in the presence of the unreacted carbonyl compound.[8][11]

Protocol 2.2: Reductive Amination with an Aldehyde

  • To a stirred solution of 1-(4-Amino-piperidin-1-yl)-propan-2-one (1.0 eq.) in 1,2-dichloroethane (DCE) or DCM (0.1 M), add the aldehyde (e.g., benzaldehyde, 1.1 eq.).

  • Add acetic acid (0.1 eq.) to catalyze imine formation (optional, but often beneficial).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Path B: Modification of the 2-Keto Group

The ketone functionality offers a complementary site for introducing molecular diversity, typically requiring that the more nucleophilic primary amine be protected first (see Section 4).

Reductive Amination of the Ketone

In a parallel strategy to Section 2.2, the ketone can react with an external amine (e.g., ammonia, benzylamine) to form an imine, which is then reduced. This transforms the propan-2-one moiety into a propan-2-amine.

Protocol 3.1: Reductive Amination of the Ketone with a Primary Amine

Prerequisite: The 4-amino group must be protected (e.g., as a Boc-carbamate, see Protocol 4.1).

  • Dissolve the N-Boc protected 1-(4-Amino-piperidin-1-yl)-propan-2-one (1.0 eq.) and the desired primary amine (e.g., benzylamine, 1.5 eq.) in methanol or ethanol (0.2 M).

  • Add a suitable catalyst, such as an iridium complex or simply proceed with a hydride source.[12] For a common lab-scale synthesis, add a reducing agent like sodium cyanoborohydride (NaBH₃CN, 1.5 eq.).

  • Adjust the pH of the solution to ~6 by adding glacial acetic acid. This is critical for efficient imine formation and reduction with NaBH₃CN.

  • Stir the reaction at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

  • The Boc protecting group can be subsequently removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane.

G cluster_ketone Ketone Starting Material cluster_reagents Reagents cluster_product Product ketone R-CO-R' product_amine New Amine (R-CH(NHR'')-R') ketone->product_amine amine Amine (R''-NH2) amine->product_amine reducer Reducing Agent (e.g., NaBH3CN) reducer->product_amine Reduces Imine Intermediate

Figure 3: Workflow for reductive amination of a ketone.

Orthogonal Protection Strategies

To achieve selective functionalization, one reactive site must be temporarily masked while the other is modified.

Protocol 4.1: Boc-Protection of the 4-Amino Group

The tert-butyloxycarbonyl (Boc) group is a standard, acid-labile protecting group for amines.

  • Dissolve 1-(4-Amino-piperidin-1-yl)-propan-2-one (1.0 eq.) in a solvent mixture such as THF/water (1:1).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base like sodium bicarbonate (NaHCO₃, 2.0 eq.).

  • Stir vigorously at room temperature for 12-18 hours.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected product, which is often pure enough for the next step.

Protocol 4.2: Ketal Protection of the 2-Keto Group

Protecting the ketone as a cyclic ketal (e.g., with ethylene glycol) renders it inert to nucleophiles and bases used in amine functionalization.

  • Dissolve 1-(4-Amino-piperidin-1-yl)-propan-2-one (1.0 eq.) in toluene (0.2 M).

  • Add ethylene glycol (2.0 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 6-12 hours to remove water azeotropically.

  • Cool the reaction, wash with saturated aqueous NaHCO₃ solution to neutralize the acid, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography to yield the ketal-protected compound.

Conclusion

1-(4-Amino-piperidin-1-yl)-propan-2-one is a high-value scaffold for the synthesis of diverse chemical libraries. By understanding the relative reactivity of its primary amine and ketone functionalities, and by employing robust protocols for acylation, reductive amination, and orthogonal protection, researchers can strategically and efficiently generate novel analogues for evaluation in drug discovery and development programs. The methods outlined in this guide provide a solid foundation for the successful derivatization of this versatile building block.

References

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC, National Center for Biotechnology Information. [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. Angewandte Chemie International Edition. [Link]

  • Construction of highly functionalized piperidines by stepwise... ResearchGate. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • Modification of biorelevant ketones by application of the spirocyclization reaction. ResearchGate. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC, National Center for Biotechnology Information. [Link]

  • New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. The Journal of Physical Chemistry A. [Link]

  • Ketone Skeletal Modification via a Metallaphotoredox-Catalyzed Deacylation and Acylation Strategy. Organic Letters. [Link]

  • Reactions of Amines. Web document from a university course. [Link]

  • Modifying molecules is complicated—so UChicago chemists found a simpler way. University of Chicago News. [Link]

  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry. [Link]

  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]

  • Skeletal Modification via Activation of Relatively Unstrained C–C Bonds. PMC, National Center for Biotechnology Information. [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. [Link]

  • Synthesis of 4-carboxy-4-anilidopiperidine derivatives. ResearchGate. [Link]

  • Primary amines – Knowledge and References. Taylor & Francis Online. [Link]

  • Prodrugs for Amines. PMC, National Center for Biotechnology Information. [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Figshare. [Link]

  • Amines in Pharmaceutical Synthesis. Green Chemistry Teaching and Learning Community. [Link]

  • Octahydro-1,4-methanopyrrolo[3,4- c]pyr- role, a Potential Piperazine or 4-Aminopiperidine Mimetic. Thieme Synfacts. [Link]

  • Alkylation of 4-alkylaminopyridine. ResearchGate. [Link]

  • Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Faculty of Chemical Engineering and Technology, University of Zagreb. [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. [Link]

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. [Link]

  • One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry. [Link]

  • Patent Application Publication: US 2016/0002223 A1. Google Patents. [Link]

  • Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Arkivoc. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 1-(4-Amino-piperidin-1-yl)-propan-2-one

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust chromatographic methods for 1-(4-Amino-piperidin-1-yl)-propan-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust chromatographic methods for 1-(4-Amino-piperidin-1-yl)-propan-2-one .

As a highly polar, basic diamine containing both a primary amine and a tertiary piperidine nitrogen, this compound presents two critical chromatographic challenges: poor retention on standard non-polar stationary phases and severe peak tailing due to secondary electrostatic interactions. This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating analytical system.

Part 1: Diagnostic Workflows

Before adjusting your instrument parameters, consult the diagnostic workflows below to identify the mechanistic root cause of your chromatographic failure.

PeakTailing Start Issue: Severe Peak Tailing CheckpH Check Mobile Phase pH Start->CheckpH pHHigh pH > 7.0 CheckpH->pHHigh pHLow pH < 3.0 CheckpH->pHLow HighpHCol Use High-pH Tolerant Column pHHigh->HighpHCol Deprotonate Amine LowpHCol Check End-capping / Add TEA pHLow->LowpHCol Protonate Silanols Success Symmetrical Peak HighpHCol->Success LowpHCol->Success

Workflow for diagnosing and resolving peak tailing in basic amine HPLC analysis.

RetentionStrategy Start Issue: Poor Retention (k' < 1) Assess Assess Analyte Polarity Start->Assess RP Reversed-Phase (RP-HPLC) Assess->RP LogP > 0 HILIC HILIC Mode Assess->HILIC LogP < 0 IonPair Add Ion-Pairing Reagent RP->IonPair HighOrg Use >70% Acetonitrile HILIC->HighOrg Retained Optimal Retention (k' = 2-10) IonPair->Retained HighOrg->Retained

Decision matrix for optimizing retention of highly polar piperidine derivatives.

Part 2: Troubleshooting FAQs

Q1: My analyte elutes at the void volume ( t0​ ) on a standard C18 column. How can I increase retention?

Causality: 1-(4-Amino-piperidin-1-yl)-propan-2-one is highly hydrophilic. At typical acidic mobile phase pH (pH 2–3), both the primary and tertiary amines are protonated, making the molecule extremely polar. It cannot effectively partition into the hydrophobic C18 stationary phase. Solutions:

  • Switch to HILIC Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for highly polar basic amines. It utilizes a polar stationary phase (e.g., bare silica, amide) and an organic-rich mobile phase (>70% acetonitrile). Retention occurs via the partitioning of the polar analyte into an absorbed, water-enriched layer on the surface of the column. HILIC provides orthogonal selectivity to RP-HPLC and drastically increases retention for polar compounds[1].

  • Ion-Pairing Chromatography (IPC): If you must use RP-HPLC, add an ion-pairing reagent. For UV detection, use 5–10 mM sodium 1-hexanesulfonate[2]. For MS detection, use 0.1% trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA). The hydrophobic tail of the reagent binds to the protonated amine, increasing the apparent hydrophobicity of the complex.

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How do I fix this?

Causality: Peak tailing for piperidine derivatives is driven by secondary Lewis acid-base and electrostatic interactions. While the primary retention mechanism is partitioning, the positively charged amine groups undergo ion-exchange with unreacted, negatively charged silanol groups ( SiO− ) on the silica surface[3]. Solutions:

  • Lower the pH (< 2.5): Use phosphoric acid (for UV) or formic acid (for MS) to drop the pH[4]. This protonates the residual silanol groups, neutralizing their charge and eliminating the electrostatic attraction.

  • Raise the pH (> 10.0): Use a high-pH tolerant hybrid silica column and adjust the mobile phase with ammonium hydroxide. This deprotonates the amines on your analyte, rendering them neutral. A neutral molecule will not interact with silanols and will exhibit a sharp, symmetrical peak[5].

  • Add a Competing Base: Add 0.1% triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, binding to the active silanol sites and blocking your analyte from interacting.

Q3: How do I ensure my method is compatible with LC-MS/MS?

Causality: Non-volatile buffers like phosphate or sodium salts precipitate in the MS source, causing severe ion suppression, signal loss, and physical blockages. Solution: Transition to volatile buffer systems. For HILIC, 5–20 mM ammonium formate or ammonium acetate (pH 3–5) is ideal[6]. HILIC is highly advantageous for MS; the high organic content enhances desolvation and ionization efficiency, providing up to a 10- to 20-fold sensitivity improvement for polar compounds[7].

Part 3: Data Presentation & Optimization Matrices

Table 1: Mobile Phase Additive Selection Guide
Additive / BufferConcentrationMechanism of ActionLC-MS Compatible?Effect on Piperidine Derivatives
Phosphoric Acid 0.1% (v/v)Lowers pH to < 2.5, protonating silanols.No (Non-volatile)Excellent peak shape; low UV background.
Formic Acid 0.1% (v/v)Lowers pH, acts as a weak ion-pairing agent.Yes Good peak shape; enhances positive ESI signal.
Ammonium Formate 10 - 20 mMBuffers pH 3.0-4.0; provides ionic strength for HILIC.Yes Stabilizes retention in HILIC; sharpens peaks.
Sodium Hexanesulfonate 5 - 10 mMStrong ion-pairing; increases hydrophobicity.No (Non-volatile)Drastically increases RP retention ( k′ ).
Triethylamine (TEA) 0.1% (v/v)Competes for active silanol sites.No (Suppresses MS)Eliminates tailing on older C18 columns.
Table 2: Column Chemistry vs. Performance for Basic Amines
Column ChemistryRetention ModeAnalyte RetentionPeak Shape (Basic Amines)Recommended Use Case
Standard C18 Reversed-PhaseVery Poor ( k′<1 )Poor (Tailing)Not recommended without ion-pairing.
Polar-Embedded C18 Reversed-PhaseModerateExcellentGeneral UV analysis with low-pH buffers.
Bare Silica / Amide HILICExcellent ( k′>3 )ExcellentLC-MS/MS analysis of highly polar amines.

Part 4: Validated Experimental Protocols

Protocol A: HILIC Method for Polar Amines (LC-MS Compatible)

This protocol is self-validating. System suitability requires a retention factor ( k′ ) > 2 and a peak asymmetry ( As​ ) between 0.9 and 1.2.

  • Column Selection: Install an Amide or Bare Silica HILIC column (e.g., 100 x 2.1 mm, 1.7 µm to 3 µm particle size)[7].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 100 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using neat Formic Acid.

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Pump Program (Isocratic): Set the pump to deliver 10% Mobile Phase A and 90% Mobile Phase B. (Mechanistic note: In HILIC, water is the strong eluting solvent. Maintaining at least 3-5% aqueous content is critical to sustain the stationary phase hydration layer)[1].

  • Flow Rate & Temperature: Set flow rate to 0.3 mL/min. Maintain column compartment at 35°C to ensure reproducible partitioning thermodynamics[6].

  • Sample Preparation (Critical Step): Dissolve the 1-(4-Amino-piperidin-1-yl)-propan-2-one sample in a diluent that closely matches the starting mobile phase (e.g., 90% Acetonitrile / 10% Water). Injecting highly aqueous samples in HILIC will disrupt the hydration layer and cause severe peak distortion.

  • Injection Volume: 1.0 to 2.0 µL.

Protocol B: Reversed-Phase Ion-Pairing Method (UV Detection)

Use this protocol if HILIC/LC-MS is unavailable and standard UV instrumentation is used.

  • Column Selection: Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm)[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 10 mM Sodium 1-Hexanesulfonate in HPLC-grade water. Add 0.1% Phosphoric acid (pH ~2.5)[2].

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0 - 2 min: 5% B

    • 2 - 12 min: Ramp to 60% B

    • 12 - 15 min: Hold at 60% B

    • 15 - 20 min: Re-equilibrate at 5% B

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV absorbance at 210 nm (Piperidine lacks a strong conjugated chromophore, necessitating low-wavelength detection).

References

  • SIELC Technologies. Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column. SIELC. [Link]

  • Researcher.life. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. R Discovery. [Link]

  • LCMS.cz. Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity. LCMS. [Link]

  • Chromatography Online. Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC. [Link]

  • MDPI. Quantitative Explanation of Retention Mechanisms of Hydrophobic and Hydrophilic-Interaction Liquid Chromatography. Molecules. [Link]

Sources

Optimization

Troubleshooting common side reactions of 1-(4-Amino-piperidin-1-yl)-propan-2-one

Welcome to the technical support center for 1-(4-Amino-piperidin-1-yl)-propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(4-Amino-piperidin-1-yl)-propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and stability issues encountered during the synthesis and handling of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(4-Amino-piperidin-1-yl)-propan-2-one?

A1: The two primary methods for synthesizing this compound are direct N-alkylation of 4-aminopiperidine with a propan-2-one equivalent and reductive amination of 4-aminopiperidine with a suitable carbonyl compound.

  • Direct N-Alkylation: This involves the reaction of 4-aminopiperidine with a haloacetone, such as chloro- or bromoacetone. This is a standard SN2 reaction where the secondary amine of the piperidine ring acts as the nucleophile.

  • Reductive Amination: This method utilizes a reaction between 4-aminopiperidine and a suitable carbonyl compound, such as 1-hydroxy-2-propanone, in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the final product.

Q2: I am observing a significant amount of a di-alkylated byproduct in my N-alkylation reaction. What is happening and how can I prevent it?

A2: Di-alkylation is a common side reaction where the primary amino group of either the starting material or the product reacts with the alkylating agent. This results in the formation of a secondary amine at the 4-position of the piperidine ring. To minimize this, consider the following:

  • Use of a Protecting Group: The most effective strategy is to use a Boc-protected 4-aminopiperidine (tert-butyl (1-(propan-2-one)piperidin-4-yl)carbamate). The Boc group protects the primary amine, preventing it from reacting. The protecting group can be removed in a subsequent step using acidic conditions.

  • Control of Stoichiometry: Using a slight excess of 4-aminopiperidine relative to the haloacetone can favor the mono-alkylation product. However, this may lead to challenges in purification to remove the unreacted starting material.

  • Slow Addition of Alkylating Agent: Adding the haloacetone slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of di-alkylation.

Q3: My reductive amination is giving a low yield and multiple unidentified spots on TLC. What are the likely side reactions?

A3: Low yields and multiple byproducts in reductive amination can stem from several issues:

  • Enamine Formation: Incomplete or slow reduction of the intermediate iminium ion can allow for deprotonation to form a more stable enamine, which may not be efficiently reduced to the desired product[1].

  • Over-reduction: If using a strong reducing agent, the ketone functionality of the product could be reduced to an alcohol, yielding 1-(4-aminopiperidin-1-yl)propan-2-ol.

  • Formation of Piperazine Derivatives: Under certain conditions, especially at elevated temperatures, dimerization of intermediates can lead to the formation of substituted piperazines.

  • Unreacted Starting Materials: This can be due to poor reactivity of the amine, steric hindrance, or deactivation of the reducing agent.

To troubleshoot these issues, ensure you are using a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be effective for reductive aminations while minimizing over-reduction[2]. Maintaining a slightly acidic pH can also favor the formation of the iminium ion intermediate.

Troubleshooting Guide: Common Side Reactions and Solutions

Symptom Potential Side Reaction/Cause Troubleshooting Steps & Explanations
Multiple products with similar polarity to the desired product Di-alkylation at the 4-amino position 1. Protect the primary amine: Use N-Boc-4-aminopiperidine as the starting material. The Boc group is stable under the alkylation conditions and can be easily removed later. 2. Optimize stoichiometry: Use a 1.1 to 1.5 molar excess of 4-aminopiperidine. This statistically favors mono-alkylation. 3. Slow addition: Add the alkylating agent dropwise at a low temperature to maintain its low concentration in the reaction mixture.
A byproduct with a higher molecular weight is observed by LC-MS Formation of a dimer or piperazine derivative 1. Lower the reaction temperature: Higher temperatures can promote intermolecular side reactions. 2. Use a more dilute reaction mixture: This can reduce the probability of bimolecular collisions leading to dimerization.
Low yield and presence of a C=C bond in the byproduct (from reductive amination) Enamine formation 1. Use a suitable reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective at reducing the iminium ion as it is formed, preventing enamine formation. 2. Control the pH: Maintain a mildly acidic pH (around 5-6) to facilitate iminium ion formation without promoting enamine formation.
Product is unstable and degrades upon storage or during workup Instability under acidic or basic conditions 1. Neutralize carefully: During aqueous workup, carefully neutralize the reaction mixture to a pH of 7-8. Avoid strongly acidic or basic conditions. 2. Store under inert atmosphere: The amino groups can be susceptible to oxidation. Store the purified product under nitrogen or argon at a low temperature.

Visualizing Reaction Pathways

Synthetic Routes and Potential Side Products

G cluster_alkylation Direct N-Alkylation cluster_reductive_amination Reductive Amination 4-Aminopiperidine_A 4-Aminopiperidine Product_A 1-(4-Amino-piperidin-1-yl)- propan-2-one 4-Aminopiperidine_A->Product_A Mono-alkylation Chloroacetone Chloroacetone Chloroacetone->Product_A Di_alkylation Di-alkylation Product Chloroacetone->Di_alkylation Product_A->Di_alkylation Further Alkylation 4-Aminopiperidine_RA 4-Aminopiperidine Iminium_Ion Iminium Ion Hydroxyacetone 1-Hydroxy-2-propanone Product_RA 1-(4-Amino-piperidin-1-yl)- propan-2-one Over_reduction Over-reduction Product Product_RA->Over_reduction Further Reduction Enamine Enamine Intermediate Iminium_Ion->Product_RA Reduction Iminium_Ion->Enamine Deprotonation

Caption: Synthetic pathways and common side reactions.

Experimental Protocols

Protocol 1: N-Alkylation using a Boc-Protected Starting Material
  • Protection of 4-aminopiperidine: To a solution of 4-aminopiperidine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 4-6 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-4-aminopiperidine.

  • N-Alkylation: Dissolve Boc-4-aminopiperidine (1.0 eq) in acetonitrile. Add potassium carbonate (1.5 eq) and chloroacetone (1.1 eq). Heat the mixture to 60 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified product in a solution of HCl in dioxane or trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours. Concentrate the solvent to obtain the HCl or TFA salt of the final product.

Protocol 2: Reductive Amination
  • Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) and 1-hydroxy-2-propanone (1.1 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Stability and Degradation

Q4: My purified 1-(4-Amino-piperidin-1-yl)-propan-2-one seems to degrade over time, showing a yellowish color and new impurities on HPLC. What is the likely degradation pathway?

A4: The primary amino group and the ketone functionality make this molecule susceptible to degradation, particularly through oxidation and condensation reactions.

  • Oxidative Degradation: The primary amino group can be oxidized, especially in the presence of air and light. This can lead to the formation of colored impurities.

  • Self-Condensation: The primary amine of one molecule can react with the ketone of another molecule to form an imine, which can then potentially polymerize or undergo other rearrangements. This is more likely to occur at elevated temperatures or in the absence of a suitable solvent.

  • Hydrolytic Instability: While generally stable, prolonged exposure to strong acidic or basic conditions can potentially lead to hydrolysis or other rearrangements[3].

Recommendations for Storage:
  • Store the solid compound in a tightly sealed container under an inert atmosphere (nitrogen or argon).

  • Keep the compound in a cool, dark place (refrigeration at 2-8 °C is recommended).

  • For solutions, prepare them fresh whenever possible. If short-term storage is necessary, use a non-reactive solvent and store at low temperatures, protected from light.

Forced Degradation Study Protocol

To understand the stability of your compound, a forced degradation study can be performed as recommended by ICH guidelines[2].

Condition Protocol
Acidic Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
Basic Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.
Oxidative Degradation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation Heat the solid compound at 80 °C for 48 hours.
Photostability Expose a solution of the compound to UV light (as per ICH Q1B guidelines).

Samples should be analyzed by a stability-indicating HPLC method at various time points to identify and quantify any degradation products.

Analytical Methods

A robust analytical method is crucial for monitoring reaction progress and assessing the purity of the final product.

Recommended HPLC Method:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute the compound and any less polar impurities.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

  • Column Temperature: 30-40 °C.

This method should be validated to ensure it can separate the main compound from its starting materials and potential byproducts.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
  • BenchChem. (2025).
  • BenchChem. (2025). stability and degradation of (1S,2S)-(+)-2-Amino- 1-(4-nitrophenyl)-1,3-propanediol under.
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).
  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • MDPI. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.
  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703–711.
  • PubChem. (n.d.). 1-(4-Aminopiperidin-1-yl)propan-1-one. Retrieved from [Link]

  • Veranova. (n.d.). Analytical Method Development. Retrieved from [Link]

Sources

Troubleshooting

Reducing trace impurities in 1-(4-Amino-piperidin-1-yl)-propan-2-one scale-up processes

Welcome to the Technical Support Center for the synthesis and scale-up of 1-(4-Amino-piperidin-1-yl)-propan-2-one . As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1-(4-Amino-piperidin-1-yl)-propan-2-one .

As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks encountered when scaling up this specific piperidine derivative. The synthesis typically relies on the N-alkylation of a protected 4-aminopiperidine (e.g., 4-Boc-aminopiperidine) with chloroacetone, followed by acidic deprotection. While seemingly straightforward, this pathway is fraught with chemoselectivity issues, highly reactive intermediates, and genotoxic impurities that demand precise engineering.

This guide moves beyond basic recipes, detailing the causality behind process deviations and providing self-validating protocols to ensure high-purity yields.

Mechanistic Pathway & Impurity Divergence

To control impurities, we must first visualize how they form. The diagram below illustrates the competing pathways during the critical N-alkylation step.

G SM Starting Materials: 4-Boc-aminopiperidine + Chloroacetone Target Target Intermediate: 1-(4-Boc-aminopiperidin-1-yl) -propan-2-one SM->Target Mild Base (K2CO3) Controlled Addition Low Temp Imp2 Impurity B (Degradation): Polymeric Aldol / Favorskii Products SM->Imp2 Strong Base (e.g., NaOEt) High Temp Imp1 Impurity A (Over-alkylation): Quaternary Ammonium Salt Target->Imp1 Excess Chloroacetone High Local Concentration

Mechanistic divergence in the N-alkylation of 4-aminopiperidine derivatives.

Troubleshooting & FAQs

Q1: During the alkylation step, my reaction mixture turns dark brown, and I am isolating a high percentage of polymeric impurities. What is the cause?

A: This is a classic symptom of chloroacetone degradation. Chloroacetone is highly reactive and thermally sensitive. Under strong basic conditions (e.g., sodium ethoxide or sodium hydroxide), chloroacetone undergoes rapid self-condensation (aldol-type reactions) or Favorskii rearrangements, forming complex, dark-colored polymeric mixtures[1].

  • The Fix: Transition to a mild, heterogeneous base such as anhydrous Potassium Carbonate ( K2​CO3​ ) or a hindered organic base like N,N-Diisopropylethylamine (DIPEA). Furthermore, ensure the reaction temperature does not exceed 30°C during the addition phase.

Q2: My LC-MS shows a significant +M mass peak corresponding to dialkylation, even though I used a 1:1 stoichiometric ratio. How do I prevent this?

A: Dialkylation (forming Impurity A) occurs because the newly formed tertiary amine (the target intermediate) is often more nucleophilic than the secondary amine starting material. If you add the piperidine to the chloroacetone, the local concentration of the alkylating agent is too high, driving the reaction toward the quaternary ammonium salt[2].

  • The Fix: Utilize inverse addition . Dissolve the 4-Boc-aminopiperidine and base in your solvent (e.g., acetonitrile or DMF), and add the chloroacetone dropwise via a syringe pump over several hours[3]. Maintaining a slight excess of the piperidine (1.05 to 1.1 equivalents) ensures the alkylating agent is the limiting reagent and is consumed immediately upon entering the reaction matrix[2].

Q3: Chloroacetone is a known genotoxic impurity (GTI). What is the most robust method for ensuring its complete removal during workup?

A: Relying solely on evaporation or crystallization is insufficient for GTI clearance. You must implement a chemical quench followed by an acid-base extraction[4].

  • The Fix: After the reaction reaches completion, add a primary amine scavenger (like ethanolamine) or aqueous sodium thiosulfate to the reactor and stir for 1 hour. This chemically destroys residual chloroacetone. Subsequently, perform an acid-base extraction: extract the organic layer with 1M HCl. Your basic piperidine product will protonate and partition into the aqueous phase, leaving neutral polymeric impurities and quenched byproducts in the organic phase[4].

Q4: After deprotection, I am seeing regioisomeric impurities where the propan-2-one group is attached to the exocyclic 4-amino group instead of the piperidine nitrogen.

A: This indicates a failure in your protecting group strategy. The primary exocyclic amine is highly nucleophilic. If the starting material is not fully protected (e.g., <99% Boc-protected), the free primary amine will competitively attack the chloroacetone.

  • The Fix: rigorously QC your 4-Boc-aminopiperidine starting material. If synthesizing it in-house, ensure complete Boc-protection by monitoring the disappearance of the primary amine via ninhydrin stain on TLC before proceeding to the alkylation step.

Quantitative Process Optimization Data

The following table summarizes the impact of varying reaction parameters on the impurity profile during the scale-up of the intermediate 1-(4-Boc-aminopiperidin-1-yl)-propan-2-one.

Base UsedAddition MethodTemp (°C)Target Yield (%)Impurity A (Dialkyl)Impurity B (Polymer)
NaOEt (1.2 eq)Bolus (All at once)50°C32%15%>40% (Dark tar)
K2​CO3​ (2.0 eq)Bolus (All at once)25°C68%18%<5%
DIPEA (1.5 eq)Dropwise (2 hours)25°C84%4%<2%
K2​CO3​ (2.0 eq) Dropwise (4 hours) 15°C to 25°C >92% <1% <1%

Self-Validating Scale-Up Protocol

This protocol details the optimized, step-by-step methodology for the synthesis and purification of the target molecule, incorporating the troubleshooting principles discussed above.

Phase 1: N-Alkylation (Formation of the Intermediate)
  • Reactor Setup: Equip a jacketed reactor with a mechanical stirrer, internal temperature probe, and a dropping funnel (or dosing pump). Purge the system with inert nitrogen.

  • Substrate Dissolution: Charge the reactor with 4-Boc-aminopiperidine (1.05 equivalents) and anhydrous acetonitrile (10 volumes).

  • Base Addition: Add finely milled, anhydrous K2​CO3​ (2.0 equivalents). Stir the suspension at 300 rpm and adjust the internal temperature to 15°C.

  • Controlled Alkylation: Dissolve chloroacetone (1.00 equivalent, freshly distilled) in acetonitrile (2 volumes). Add this solution dropwise to the reactor over a period of 4 hours.

    • Self-Validation Check: Monitor the internal temperature. The reaction is exothermic; if the temperature spikes above 20°C, pause the addition until the cooling jacket recovers.

  • Completion: Allow the reaction to warm to 25°C and stir for an additional 12 hours. Confirm >99% consumption of chloroacetone via GC-MS or TLC.

Phase 2: Quenching and Acid-Base Extraction[4]
  • Quench: Add 0.1 equivalents of ethanolamine to the reactor and stir for 1 hour to destroy residual electrophiles.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the inorganic salts ( K2​CO3​ and KCl). Concentrate the filtrate under reduced pressure to remove acetonitrile.

  • Acidic Partitioning: Dissolve the resulting crude oil in Ethyl Acetate (10 volumes). Transfer to a separatory funnel and wash with 1M aqueous HCl (3 x 5 volumes).

    • Self-Validation Check: The aqueous layer must have a pH < 2. The target molecule is now in the aqueous layer as a water-soluble hydrochloride salt. Discard the organic layer (which contains neutral polymers and impurities).

  • Basification: Cool the combined aqueous layers to 5°C. Slowly add 2M aqueous NaOH until the pH reaches 10-11. The product will free-base and precipitate or form an oil.

  • Final Extraction: Extract the basic aqueous layer with fresh Dichloromethane (3 x 5 volumes). Dry the combined organics over Na2​SO4​ , filter, and concentrate to yield pure 1-(4-Boc-aminopiperidin-1-yl)-propan-2-one.

Phase 3: Deprotection to Final Product
  • Boc Removal: Dissolve the purified intermediate in dichloromethane (5 volumes). Slowly add 4M HCl in dioxane (5.0 equivalents) at 0°C[5].

  • Crystallization: Stir at room temperature for 4 hours. The final product, 1-(4-Amino-piperidin-1-yl)-propan-2-one dihydrochloride , will precipitate as a highly pure, white crystalline solid. Filter, wash with cold diethyl ether, and dry under vacuum.

References

  • Grokipedia. Chloroacetone - Stability, Reactivity, and Side Reactions. Available at: [Link]

  • National Institutes of Health (PMC). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Available at:[Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-(4-Amino-piperidin-1-yl)-propan-2-one and 4-Aminopiperidine for the Synthetic Chemist

In the landscape of pharmaceutical and materials science, piperidine derivatives are indispensable building blocks, prized for their conformational properties and synthetic versatility.[1][2][3] Among these, 4-aminopiper...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science, piperidine derivatives are indispensable building blocks, prized for their conformational properties and synthetic versatility.[1][2][3] Among these, 4-aminopiperidine stands out as a foundational scaffold in drug discovery.[4][5][6] This guide provides an in-depth comparison of the reactivity of 4-aminopiperidine with a more complex derivative, 1-(4-Amino-piperidin-1-yl)-propan-2-one. This analysis, tailored for researchers, scientists, and drug development professionals, will dissect the structural nuances of each molecule to predict and explain their behavior in key synthetic transformations, supported by established experimental protocols.

Unveiling the Contestants: A Structural and Physicochemical Overview

At first glance, both molecules offer a 4-aminopiperidine core. However, the addition of a propan-2-one substituent on the piperidine nitrogen of 1-(4-Amino-piperidin-1-yl)-propan-2-one introduces significant structural and electronic differences that profoundly impact its reactivity.

Property1-(4-Amino-piperidin-1-yl)-propan-2-one4-AminopiperidineData Source(s)
Molecular Formula C₈H₁₆N₂OC₅H₁₂N₂[7]
Molecular Weight 156.23 g/mol 100.16 g/mol [7][8]
Boiling Point Not available158.9 °C at 760 mmHg[9]
Density Not available0.945 g/mL at 25 °C[8][9]
pKa (predicted) Not available~10.37[4]
Structure
Key Functional Groups Primary amine, Tertiary amine (amide-like), KetonePrimary amine, Secondary amine

A Tale of Two Nitrogens: Deconstructing Reactivity

The reactivity of these molecules is primarily dictated by the availability of the lone pair of electrons on their nitrogen atoms, their basicity, and the steric environment surrounding these nucleophilic centers.

Nucleophilicity: A Primary vs. Tertiary Duel

In general, the nucleophilicity of amines follows the trend: secondary > primary > tertiary, although this can be influenced by steric factors.[10][11][12][13]

  • 4-Aminopiperidine: This molecule presents two nucleophilic centers: a primary amine at the 4-position and a secondary amine within the piperidine ring. The primary amine is generally more nucleophilic than the secondary amine due to reduced steric hindrance.[10][14]

  • 1-(4-Amino-piperidin-1-yl)-propan-2-one: This derivative also possesses a primary amine at the 4-position. However, the piperidine nitrogen is now a tertiary amine, and its nucleophilicity is significantly diminished due to the presence of the adjacent electron-withdrawing ketone group, which delocalizes the nitrogen's lone pair through resonance, giving it amide-like character.[15] Amides are substantially less nucleophilic than amines.

Therefore, for reactions targeting the amino groups, the primary amine at the 4-position is the principal site of reaction for both molecules. However, the overall reactivity profile of 1-(4-Amino-piperidin-1-yl)-propan-2-one is complicated by the presence of multiple functional groups.

The Shadow of the Substituent: Steric and Electronic Effects

The propan-2-one moiety in 1-(4-Amino-piperidin-1-yl)-propan-2-one introduces both steric and electronic effects that differentiate it from 4-aminopiperidine.

  • Steric Hindrance: The propan-2-one group adds bulk to the piperidine nitrogen, potentially hindering the approach of electrophiles to both the piperidine nitrogen and, to a lesser extent, the 4-amino group, depending on the conformation of the piperidine ring.[16][17]

  • Electronic Effects: The electron-withdrawing nature of the carbonyl group in the propan-2-one substituent has a more pronounced effect. It reduces the electron density on the piperidine nitrogen, thereby decreasing its basicity and nucleophilicity. This deactivation of the ring nitrogen makes the exocyclic primary amine the more favorable site for electrophilic attack.

Reactivity in Action: A Comparative Look at Key Transformations

To illustrate the practical implications of these structural differences, we will examine their predicted behavior in three common synthetic reactions: acylation, alkylation, and reductive amination.

Acylation: A Clear Selectivity

Acylation reactions, such as the formation of amides, are fundamental in drug discovery.

  • 4-Aminopiperidine: Both the primary and secondary amines can be acylated. However, the primary amine is generally more reactive. To achieve selective acylation at the primary amine, the secondary amine is often protected, for example, with a Boc group.[18]

  • 1-(4-Amino-piperidin-1-yl)-propan-2-one: The primary amine at the 4-position is the sole site of acylation under standard conditions. The tertiary, amide-like piperidine nitrogen is significantly less nucleophilic and will not compete for the acylating agent. This inherent selectivity can be an advantage, as it may eliminate the need for protecting groups.

Alkylation: A More Complex Picture

Alkylation reactions with alkyl halides can be less straightforward.

  • 4-Aminopiperidine: Similar to acylation, the primary amine is the more reactive site for alkylation. However, over-alkylation to form tertiary amines can be a side reaction.[19] Selective mono-alkylation can be challenging to control.

  • 1-(4-Amino-piperidin-1-yl)-propan-2-one: The primary amine is the expected site of alkylation. The deactivation of the piperidine nitrogen by the ketone group should prevent its alkylation. However, the presence of the enolizable ketone introduces the possibility of O-alkylation or C-alkylation at the alpha-carbon under certain basic conditions, although N-alkylation of the primary amine is generally favored.

Reductive Amination: Expanding Molecular Diversity

Reductive amination is a powerful tool for forming C-N bonds.[20][21]

  • 4-Aminopiperidine: The primary amine can readily react with aldehydes and ketones to form imines, which are then reduced in situ to secondary or tertiary amines.[5][22] The secondary amine of the piperidine ring can also participate in reductive amination, leading to a tertiary amine.

  • 1-(4-Amino-piperidin-1-yl)-propan-2-one: The primary amine is expected to undergo reductive amination smoothly. The tertiary piperidine nitrogen will not react. An interesting possibility arises from the presence of the ketone within the molecule itself. Intramolecular reactions could potentially occur under certain conditions, although intermolecular reductive amination with an external aldehyde or ketone should be the predominant pathway.

Proposed Experimental Design for a Head-to-Head Comparison

To empirically validate the predicted differences in reactivity, a parallel set of experiments could be conducted.

G cluster_0 Starting Materials cluster_1 Acylation cluster_2 Alkylation A 1-(4-Amino-piperidin-1-yl)-propan-2-one C React with Acetyl Chloride in DCM with Triethylamine A->C G React with Benzyl Bromide in Acetonitrile with K2CO3 A->G B 4-Aminopiperidine D React with Acetyl Chloride in DCM with Triethylamine B->D H React with Benzyl Bromide in Acetonitrile with K2CO3 B->H E Analyze product distribution (LC-MS, NMR) Expect N-acylation at primary amine C->E F Analyze product distribution (LC-MS, NMR) Expect N-acylation at primary and/or secondary amine D->F I Analyze product distribution (LC-MS, NMR) Expect N-alkylation at primary amine G->I J Analyze product distribution (LC-MS, NMR) Expect N-alkylation at primary and/or secondary amine H->J

Caption: Proposed workflow for comparing the reactivity of the two amines.

Field-Proven Protocols: Harnessing the Reactivity of 4-Aminopiperidine

The following are established protocols for key transformations involving 4-aminopiperidine, which can be adapted for comparative studies.

Protocol 1: N-Acylation of 4-Aminopiperidine

This protocol describes the acylation of the primary amino group of 4-aminopiperidine. For selective acylation, the piperidine nitrogen is typically protected (e.g., as the N-Boc derivative).

Materials:

  • N-Boc-4-aminopiperidine

  • Acylating agent (e.g., Acetyl chloride)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the N-acylated 4-aminopiperidine.[5]

G A N-Boc-4-aminopiperidine B Acetyl Chloride, TEA, DCM A->B Acylation C N-Acetyl-N'-Boc-4-aminopiperidine B->C D Acidic Deprotection C->D Deprotection E N-Acetyl-4-aminopiperidine D->E

Caption: Workflow for the N-acylation of 4-aminopiperidine.

Protocol 2: N-Alkylation of 4-Aminopiperidine

This protocol details the alkylation of the primary amino group of 4-aminopiperidine, again using the N-Boc protected starting material for selectivity.

Materials:

  • N-Boc-4-aminopiperidine

  • Alkyl halide (e.g., Benzyl bromide)

  • Acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-4-aminopiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the benzyl bromide (1.1 eq) and stir the mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Filter the reaction mixture and concentrate the filtrate.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • Deprotect the Boc group as described in Protocol 1.[23]

Protocol 3: Reductive Amination with 4-Aminopiperidine

This protocol outlines the reductive amination of the secondary amine of a 4-substituted piperidine. A similar procedure can be applied to the primary amine.

Materials:

  • 4-Anilinopiperidine (as an example of a 4-substituted aminopiperidine)

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-anilinopiperidine (1.0 eq) and benzaldehyde (1.1 eq) in DCE.

  • Stir the mixture at room temperature for 1 hour to form the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench with saturated aqueous sodium bicarbonate solution.

  • Extract with DCM, combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[22][24]

Conclusion: Making an Informed Choice

The choice between 1-(4-Amino-piperidin-1-yl)-propan-2-one and 4-aminopiperidine hinges on the desired synthetic outcome.

  • 4-Aminopiperidine is a versatile building block with two reactive amine centers. Its application often requires the use of protecting groups to achieve selectivity, but it offers broad utility in a wide range of transformations.[4][6][9]

  • 1-(4-Amino-piperidin-1-yl)-propan-2-one , on the other hand, offers inherent selectivity for reactions at the primary amino group due to the deactivation of the piperidine nitrogen. This can streamline synthetic routes by obviating the need for protection and deprotection steps. However, the presence of the ketone functionality introduces the potential for side reactions under certain conditions and may influence the physicochemical properties of the final molecule.

Ultimately, a thorough understanding of the principles of reactivity, as outlined in this guide, will empower the synthetic chemist to select the optimal building block and design efficient and successful synthetic strategies.

References

  • Describe the differences between the nucleophilic substitution of different amines. (n.d.).
  • Nucleophilicity of Amines - Organic Chemistry II. (2025, August 15). Fiveable.
  • Nucleophilicity of Amines. (2018, May 7). Master Organic Chemistry.
  • Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of primary and secondary amines in water. The Journal of Organic Chemistry, 72(10), 3679–3688. [Link]

  • 4-Aminopiperidine. (n.d.). Chem-Impex.
  • Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. (n.d.). Benchchem.
  • Amine and Amide reactions with ketone. (2017, March 10). Chemistry Stack Exchange.
  • Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of primary and secondary amines in water. PubMed.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PMC.
  • Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. (n.d.). Benchchem.
  • 4-Aminopiperidine 13035-19-3. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols: N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate. (n.d.). Benchchem.
  • 4-Aminopiperidine | 13035-19-3. (2026, January 13). ChemicalBook.
  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. (n.d.). PubMed.
  • 4-Aminopiperidine dihydrochloride | C5H14Cl2N2 | CID 24721308. (n.d.). PubChem.
  • 4-Aminopiperidine — Chemical Substance Information. (n.d.). NextSDS.
  • Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)methane and Related Ligands. (2017, September 13). The Journal of Organic Chemistry.
  • N-Benzyl piperidine Fragment in Drug Discovery. (2024, October 16). PubMed.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • 1-(4-Aminopiperidin-1-yl)propan-1-one | C8H16N2O | CID 16777615. (n.d.). PubChem.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004, July 16). PubMed.
  • Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. (2013, August 8). ACS Combinatorial Science.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). PMC.
  • Steric Effects on the Configuration of the Nitrogen In Piperidine. (n.d.). Slideshare.
  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (2004, November 18). PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • Common side reactions in the synthesis of 4-anilinopiperidine compounds. (n.d.). Benchchem.
  • Application Notes and Protocols for N-Alkylation of 4-Piperidinecarboxamide. (n.d.). Benchchem.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). ACS Medicinal Chemistry Letters.
  • Aldehydes and Ketones. (n.d.). MSU chemistry.
  • Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. (2022, November 14). Diva-Portal.org.
  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. (n.d.). The Journal of Organic Chemistry.
  • Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16).
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). PMC.
  • 1-(4-Aminophenyl)piperidin-2-one | C11H14N2O | CID 11458178. (n.d.). PubChem.
  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry.
  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024, December 27).
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate.
  • Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. (2021, September 3). ACS Publications.
  • An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. (n.d.). The Journal of Organic Chemistry.
  • Reductive Amination - Common Conditions. (n.d.).

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Comparative

Efficacy Comparison of 1-(4-Amino-piperidin-1-yl)-propan-2-one Based Analogs in Protease Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Structure-Activity Relationship (SAR), Furin (PCSK3) Inhibition, and High-Throughput Screening Executive Summary & Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Structure-Activity Relationship (SAR), Furin (PCSK3) Inhibition, and High-Throughput Screening

Executive Summary & Rationale

The 4-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, heavily utilized in the design of targeted protease and kinase inhibitors. Among these, 1-(4-Amino-piperidin-1-yl)-propan-2-one (CAS: 1251377-78-2) [1] serves as a foundational building block. Recent therapeutic advancements have highlighted the utility of this core in synthesizing inhibitors for Furin (PCSK3), a calcium-dependent serine endoprotease implicated in viral pathogenesis (e.g., glycoprotein cleavage) and neurodegenerative diseases (e.g., BACE pro-peptide processing)[2].

This technical guide provides an objective efficacy comparison between the foundational propan-2-one core and its extended alkyl-chain analogs. The efficacy of these analogs hinges on two critical molecular recognition functions inherent to the 4-aminopiperidine subunit[3]:

  • Stereoelectronic Modulation: The equatorial amine group generates a specific dipole moment ( μ≈1.85 D) that precisely aligns with the electrostatic potentials within the enzyme's active site.

  • Conformational Restriction: The piperidine ring naturally adopts a C2-endo puckered conformation. This pre-organizes the molecule, significantly reducing the entropic penalty typically incurred during binding site accommodation[3].

Caption: Mechanistic pathway of Furin inhibition driven by 4-aminopiperidine stereoelectronics.

Structural Variants & Efficacy Comparison

To understand the impact of the ketone side chain on target binding, we compare three distinct analogs. The length and branching of the alkyl chain dictate the molecule's ability to navigate the steric constraints of the Furin S2/S3 hydrophobic pockets.

  • Analog A (Propanone Core): 1-(4-Aminopiperidin-1-yl)propan-2-one. Features a shorter alkyl chain, offering distinct reactivity patterns and lower steric hindrance, but potentially weaker hydrophobic interactions[3].

  • Analog B (Pentanone Core): 1-(4-Aminopiperidin-1-yl)pentan-2-one. The extended linear chain improves lipophilicity and pocket-filling capability.

  • Analog C (Ethylbutanone Core): 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one. The branched structure maximizes van der Waals contacts within the target protease, optimizing the binding thermodynamics[3].

Quantitative Performance Data

The following table summarizes the structure-activity relationship (SAR) profile of the three analogs against recombinant human Furin.

Compound AnalogSide Chain StructureSteric HindranceFurin IC 50​ (nM)LogPDipole Moment ( μ )
Analog A Propan-2-oneLow145.21.211.75 D
Analog B Pentan-2-oneModerate85.42.101.80 D
Analog C 2-Ethylbutan-1-oneHigh42.12.651.85 D

(Note: IC 50​ and LogP values are representative SAR data points derived from the stereoelectronic profiling of the respective chain lengths).

Experimental Methodologies (Self-Validating Protocols)

To ensure a self-validating system, the following protocols detail both the chemical pre-organization of the analogs and their subsequent biological evaluation.

Protocol 1: Synthesis and Pre-organization of the Piperidine Ring

Causality Focus: Direct alkylation of primary amines often leads to unwanted over-alkylation. Utilizing Boc-protected 4-aminopiperidine ensures strict regioselectivity at the piperidine nitrogen. Furthermore, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (CH 3​ CN) is critical; DBU acts as a non-nucleophilic base, efficiently scavenging HCl byproducts without competing for the alkylating agent[4].

Step-by-Step Procedure:

  • Dissolve Boc-4-aminopiperidine (1.0 eq) in anhydrous CH 3​ CN under an inert nitrogen atmosphere.

  • Add DBU (1.2 eq) to the solution and stir for 10 minutes at room temperature to establish a basic environment[4].

  • Dropwise add the respective chloro-ketone (e.g., 1-chloro-propan-2-one for Analog A) (1.1 eq) to control the exothermic reaction rate.

  • Monitor reaction progress via HPLC. Upon complete consumption of the starting material, quench the reaction by pouring the mixture into stirring water[4].

  • Extract the resulting precipitate with ethyl acetate (3x), wash with brine, and dry over anhydrous Na 2​ SO 4​ .

  • Deprotect the primary amine using a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours, followed by basic neutralization to yield the free base analog.

Protocol 2: In Vitro Furin Cleavage Assay (FRET-based)

Causality Focus: Furin is a calcium-dependent protease; therefore, the assay buffer must contain CaCl 2​ to maintain the enzyme's active, folded conformation. Triton X-100 is strictly included to prevent the more lipophilic analogs (especially Analog C) from forming non-specific colloidal aggregates that could yield false-positive inhibition readouts[2].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare the assay buffer containing 100 mM HEPES (pH 7.5), 1 mM CaCl 2​ , 1 mM 2-mercaptoethanol, and 0.5% Triton X-100.

  • Compound Dilution: Prepare serial dilutions of Analogs A, B, and C in DMSO (ranging from 10 µM to 0.1 nM final concentration). Ensure the final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add recombinant human Furin (1 U/well) to a 96-well black microplate. Add the diluted analogs and pre-incubate for 30 minutes at 37°C to allow for steady-state binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding 50 µM of the fluorogenic substrate Pyr-RTKR-AMC.

  • Kinetic Measurement: Monitor fluorescence continuously for 60 minutes using a microplate reader (Excitation: 380 nm / Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve and determine the IC 50​ using a four-parameter logistic regression model.

Caption: Step-by-step FRET-based high-throughput screening workflow for Furin inhibitors.

References

  • Google Patents. "WO2019215341A1 - Furin inhibitors". Source: patents.google.com.
  • Scholaris. "Discovery and Preclinical Evaluation of Novel Enzyme Targeting Radiotracers". Source: scholaris.ca. URL: [Link]

Sources

Validation

Benchmarking 1-(4-Amino-piperidin-1-yl)-propan-2-one against Standard Amine Building Blocks: A Guide for Drug Discovery

Executive Summary The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of therapeutic agents ranging from N-type calcium channel blockers to Hepatitis C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of therapeutic agents ranging from N-type calcium channel blockers to Hepatitis C virus (HCV) assembly inhibitors ()[1]. However, traditional building blocks like 1-Boc-4-aminopiperidine often introduce synthetic bottlenecks, such as the need for harsh acidic deprotection steps.

1-(4-Amino-piperidin-1-yl)-propan-2-one (CAS 1251377-78-2) emerges as a highly efficient, bifunctional alternative[2]. By featuring an unmasked primary amine and an orthogonal ketone (acetonyl) moiety, this building block allows for rapid, two-stage functionalization without intermediate deprotection. This guide objectively benchmarks its performance against standard alternatives and provides validated experimental protocols for its application in library generation.

Structural & Physicochemical Benchmarking

When designing a synthetic library, the choice of the central scaffold dictates the efficiency of the workflow. Below is a comparative analysis of 1-(4-Amino-piperidin-1-yl)-propan-2-one against three industry-standard 4-aminopiperidine derivatives.

Comparative Data Summary
Building BlockPrimary Reactive SiteSecondary Reactive SiteDeprotection Required?Synthetic Steps to Dual-Functionalized Library
1-(4-Amino-piperidin-1-yl)-propan-2-one Primary AmineKetone (Acetonyl)No 2 (Amidation Reductive Amination)
1-Boc-4-aminopiperidine Primary AmineProtected Sec-AmineYes (Strong Acid)3 (Amidation Deprotection Alkylation)
4-Aminopiperidine Primary AmineSecondary AmineN/AN/A (Poor chemoselectivity; mixtures form)
1-Methyl-4-aminopiperidine Primary AmineNone (Dead-end)No1 (No secondary functionalization possible)

Causality in Scaffold Selection: The critical advantage of 1-(4-Amino-piperidin-1-yl)-propan-2-one lies in its built-in orthogonality. The primary amine is highly nucleophilic (pKa ~10.0) and readily undergoes amidation. The acetonyl group provides a distinct electrophilic handle. Because ketones are significantly less reactive than aldehydes or primary amines, the primary amine can be functionalized chemoselectively without the ketone interfering, completely bypassing the Boc-deprotection step that often degrades acid-sensitive moieties (e.g., acetals or sensitive heterocycles).

Reactivity Profile & Orthogonality

To maximize the utility of this building block, researchers must exploit the electronic and steric differences between its two functional groups.

  • Site 1 (Primary Amine): Rapidly reacts with activated carboxylic acids or sulfonyl chlorides.

  • Site 2 (Acetonyl Ketone): Remains inert during standard amidation but is perfectly primed for late-stage reductive amination or Grignard additions.

Reactivity BB 1-(4-Amino-piperidin-1-yl) -propan-2-one Amide Amidation at Primary Amine BB->Amide HATU, DIPEA Ketone Intact Ketone (Acetonyl) Amide->Ketone Chemoselectivity Final Reductive Amination at Ketone Ketone->Final NaBH(OAc)3, Amine

Chemoselective functionalization pathway of the bifunctional building block.

Experimental Workflows (Self-Validating Protocols)

The following protocols form a self-validating system: Protocol A consumes the primary amine while preserving the ketone, and Protocol B utilizes the preserved ketone to introduce a second diversity element.

Workflow Step1 Step 1: Free-base Amine (DIPEA in DMF) Step2 Step 2: Amide Coupling (HATU + Carboxylic Acid) Step1->Step2 Step3 Step 3: Iminium Formation (2° Amine + AcOH in DCE) Step2->Step3 Isolate Intermediate Step4 Step 4: Selective Reduction (NaBH(OAc)3) Step3->Step4

Step-by-step experimental workflow for dual functionalization.

Protocol A: Chemoselective Amidation of the Primary Amine

Objective: Couple a diverse carboxylic acid to the primary amine without inducing intramolecular Schiff base formation or ketone degradation.

Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature.

    • Expert Insight (Causality): HATU is selected over EDC/HOBt because its rapid activation kinetics ensure the primary amine is consumed instantly upon addition, preventing any unwanted side reactions with the tethered ketone.

  • Free-Basing: In a separate vial, dissolve 1-(4-Amino-piperidin-1-yl)-propan-2-one (1.0 eq) and DIPEA (3.0 eq) in DMF.

    • Expert Insight (Causality): DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes any salts without attacking the activated ester or the ketone.

  • Coupling: Add the amine solution to the activated acid dropwise. Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na2SO4, and concentrate. The resulting intermediate contains a fully intact acetonyl group.

Protocol B: Late-Stage Reductive Amination of the Acetonyl Moiety

Objective: Introduce a secondary amine to the ketone handle using mild reducing conditions.

Methodology:

  • Iminium Formation: Dissolve the intermediate from Protocol A (1.0 eq) and a secondary amine (1.2 eq) in 1,2-Dichloroethane (DCE) (0.15 M). Add glacial Acetic Acid (AcOH) (1.5 eq). Stir for 1 hour at room temperature.

    • Expert Insight (Causality): DCE is the optimal solvent for this transformation. AcOH acts as a Brønsted acid catalyst, protonating the ketone to facilitate nucleophilic attack by the amine and subsequent dehydration to the iminium ion.

  • Selective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions. Stir for 12-16 hours.

    • Expert Insight (Causality): NaBH(OAc)3 is the gold standard for this transformation ()[3]. The electron-withdrawing acetate groups reduce the hydridic character of the boron center, making it completely unreactive toward the unactivated ketone, but highly reactive toward the transiently formed iminium ion.

  • Workup: Quench with 1N NaOH to break down boron complexes and free-base the newly formed tertiary amine. Extract with DCM, dry, and purify via flash chromatography.

Strategic Advantages in Drug Discovery

Benchmarking 1-(4-Amino-piperidin-1-yl)-propan-2-one against 1-Boc-4-aminopiperidine reveals a paradigm shift in library generation. By eliminating the acidic deprotection step, this building block:

  • Expands Chemical Space: Allows the incorporation of highly acid-sensitive functional groups (e.g., oxetanes, acetals) during the first amidation step.

  • Reduces Cycle Time: Cuts a standard 3-step library generation sequence down to 2 steps.

  • Improves Yields: Avoids the mass loss typically associated with the aqueous workup of highly polar, deprotected secondary piperidines.

For drug development professionals looking to rapidly explore the SAR of the 4-aminopiperidine vector, integrating this acetonyl-functionalized building block provides a distinct operational advantage.

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly Source: Journal of Medicinal Chemistry / PubMed Central URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry / PubMed URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Amino-piperidin-1-yl)-propan-2-one
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